molecular formula C20H26O10 B1151975 Peucedanol 7-O-glucoside

Peucedanol 7-O-glucoside

Cat. No.: B1151975
M. Wt: 426.4 g/mol
InChI Key: DMCVVAVPFHUPNH-UPPPXSOGSA-N
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Description

Peucedanol 7-O-glucoside is a terpenoid compound identified in the plant Peucedanum japonicum , a perennial herb used in traditional East Asian cuisine and medicine . This compound, along with its aglycone form peucedanol, has been reported to possess significant bioactive properties, including antioxidant, antidiabetic, and antiplatelet-aggregation activities . Its antioxidant activity is of particular interest for research into managing oxidative stress, which is implicated in various chronic diseases . Studies utilizing LC-MS/MS and HPLC analyses have successfully detected and quantified this compound in extracts of Peucedanum japonicum , confirming its presence and allowing for the comparison of its concentration across different plant parts, such as aerial sections and roots . The aerial parts of the plant have generally been found to contain a richer array of bioactive compounds and demonstrate superior antioxidant activity compared to the roots . Chemical Specifications: • CAS Number: 65853-04-5 • Molecular Formula: C20H26O10 • Molecular Weight: 426.41 g/mol • Purity: ≥98% • Storage: Store at 2-8°C This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVVAVPFHUPNH-UPPPXSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Peucedanol 7-O-glucoside: A Comprehensive Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanol 7-O-glucoside, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document synthesizes data from various scientific publications to offer a practical and comprehensive understanding of this compound.

Introduction

This compound belongs to the coumarin class of secondary metabolites, which are widely distributed in the plant kingdom. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound, a glycosidic derivative of peucedanol, is a polar molecule with a molecular formula of C₂₀H₂₆O₁₀ and a molecular weight of 426.41 g/mol . Understanding its natural distribution and developing efficient isolation protocols are crucial first steps for further pharmacological investigation and potential therapeutic applications.

Natural Sources of this compound

This compound has been primarily identified in plant species belonging to the Apiaceae (Umbelliferae) family, particularly within the Peucedanum and Angelica genera. The roots are generally the most abundant source of this compound.

Table 1: Principal Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)
Peucedanum praeruptorum DunnApiaceaeRoots[1][2]
Peucedanum japonicum Thunb.ApiaceaeRoots, Aerial Parts
Angelica decursiva (Miq.) Franch. & Sav.ApiaceaeRoots
Angelica furcijuga Kitag.ApiaceaeNot specified

The roots of Peucedanum praeruptorum and Angelica decursiva are used in traditional Chinese medicine under the name "Qian Hu" for treating respiratory ailments, suggesting a potential ethnobotanical basis for the investigation of their bioactive constituents.

Quantitative Data

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical origin. A study on Peucedanum japonicum provides quantitative data on the content of this compound.

Table 2: Content of this compound in Peucedanum japonicum

Plant PartGeographic OriginContent (mg/g of extract)
Aerial PartsUlleung Island, Korea0.83 ± 0.04
RootsUlleung Island, Korea0.91 ± 0.05
Aerial PartsJeju Island, Korea1.25 ± 0.07
RootsJeju Island, Korea1.18 ± 0.06

Data synthesized from a study on regional variations of phytochemicals in P. japonicum.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction and several stages of chromatography for purification. While a single, standardized protocol has not been universally adopted, the following methodologies, synthesized from various studies on coumarin glycoside isolation, provide a detailed framework.

General Experimental Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

G plant_material Dried and Powdered Plant Material (e.g., Roots) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate, n-Butanol) concentration->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, ODS, Macroporous Resin) partitioning->column_chromatography fraction_collection Fraction Collection and Analysis (TLC, HPLC) column_chromatography->fraction_collection purification Further Purification (e.g., Preparative HPLC, Sephadex LH-20) fraction_collection->purification final_product Pure this compound purification->final_product structural_elucidation Structural Elucidation (NMR, MS) final_product->structural_elucidation

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

4.2.1. Extraction

  • Preparation of Plant Material: The roots of the source plant (e.g., Peucedanum praeruptorum) are collected, washed, dried in the shade or in an oven at a low temperature (40-50 °C), and then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent.

    • Solvent: 80% Methanol or 95% Ethanol are commonly used.

    • Method: Maceration with intermittent shaking for several days or Soxhlet extraction for a more efficient process. The extraction is typically repeated 2-3 times to ensure complete extraction of the glycosides.

  • Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50 °C to yield a crude extract.

4.2.2. Fractionation by Liquid-Liquid Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their polarity.

  • The aqueous suspension of the crude extract is first partitioned with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds.

  • The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to extract less polar glycosides and aglycones.

  • Finally, the aqueous layer is partitioned with a more polar solvent, typically n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

4.2.3. Chromatographic Purification

The n-butanol fraction, which is enriched with this compound, is subjected to various chromatographic techniques for further purification.

Step 1: Initial Column Chromatography

  • Stationary Phase: Silica gel, Reversed-phase C18 (ODS), or macroporous adsorption resin (e.g., HP-20).

  • Mobile Phase (Silica Gel): A gradient system of chloroform-methanol or ethyl acetate-methanol is often employed, starting with a lower polarity and gradually increasing the proportion of the more polar solvent.

  • Mobile Phase (ODS): A gradient of methanol-water or acetonitrile-water is used, starting with a higher water content and gradually increasing the organic solvent concentration.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the target compound are pooled.

Step 2: Gel Filtration Chromatography

  • Stationary Phase: Sephadex LH-20 is commonly used to separate compounds based on their molecular size and to remove pigments and other impurities.

  • Mobile Phase: Methanol is a typical eluent.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic system of methanol-water or acetonitrile-water. The exact conditions would be optimized based on analytical HPLC analysis of the enriched fraction.

  • Detection: UV detection at a wavelength where coumarins show strong absorbance (e.g., around 320 nm).

  • Collection: The peak corresponding to this compound is collected.

4.2.4. Structural Elucidation

The purity and structure of the isolated compound are confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Logical Relationships in Isolation Strategy

The choice of chromatographic techniques and their sequence is based on the physicochemical properties of this compound and the impurities present in the extract.

G cluster_0 Initial Separation (Polarity-based) cluster_1 Intermediate Purification cluster_2 Final High-Resolution Purification partitioning Liquid-Liquid Partitioning column_chromatography Initial Column Chromatography (Silica Gel / ODS) partitioning->column_chromatography Separates based on polarity gel_filtration Gel Filtration (Sephadex LH-20) column_chromatography->gel_filtration Separates based on size prep_hplc Preparative HPLC gel_filtration->prep_hplc High-resolution separation pure_compound Pure this compound prep_hplc->pure_compound crude_extract Crude Extract crude_extract->partitioning Removes highly non-polar and very polar impurities

Caption: Logical flow of the chromatographic purification strategy.

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided a detailed, composite methodology for its isolation and purification. The successful isolation of this compound is a critical prerequisite for in-depth pharmacological studies and the exploration of its therapeutic potential. The protocols and data presented here offer a solid foundation for researchers to efficiently obtain this compound for their scientific investigations. Further research may focus on optimizing extraction and purification yields from different natural sources and exploring a wider range of biological activities of this promising natural product.

References

The Biosynthetic Pathway of Peucedanol 7-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanol 7-O-glucoside, a significant angular pyranocoumarin found in medicinal plants such as Peucedanum praeruptorum Dunn, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide delineates the biosynthetic pathway of this compound, commencing from the general phenylpropanoid pathway and culminating in the final glycosylation step. The pathway involves key enzyme families including prenyltransferases (PTs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). This document provides a detailed description of the enzymatic steps, a visual representation of the pathway, a summary of available quantitative data, and comprehensive experimental protocols for the characterization of the involved enzymes.

Introduction to this compound and its Biosynthesis

This compound belongs to the class of angular pyranocoumarins, which are characterized by a pyran ring fused to a coumarin core. The biosynthesis of these complex natural products originates from the shikimate pathway, leading to the formation of L-phenylalanine. Subsequent reactions within the general phenylpropanoid pathway produce the central coumarin intermediate, umbelliferone. The pathway then diverges to form various classes of coumarins. For angular pyranocoumarins like peucedanol, the key steps involve prenylation of the coumarin ring, followed by cyclization and hydroxylation reactions to form the peucedanol aglycone. The final step is the attachment of a glucose moiety to the 7-hydroxyl group, catalyzed by a UDP-glycosyltransferase.

The Biosynthetic Pathway of Peucedanol Aglycone

The formation of the peucedanol aglycone is a multi-step enzymatic process starting from the key intermediate, umbelliferone.

From L-Phenylalanine to Umbelliferone

The initial steps of the pathway are shared with other phenylpropanoids and are well-established:

  • L-Phenylalanine , derived from the shikimate pathway, is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .

  • Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid .

  • 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA .

  • A critical ortho-hydroxylation of p-coumaroyl-CoA at the C2 position is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , leading to 2,4-dihydroxy-cinnamoyl-CoA .

  • This intermediate undergoes a trans-cis isomerization of the side chain, followed by spontaneous lactonization to form umbelliferone (7-hydroxycoumarin).

Formation of the Angular Pyranocoumarin Skeleton

The biosynthesis of the peucedanol aglycone from umbelliferone involves the following key transformations:

  • Prenylation: The first committed step towards angular pyranocoumarins is the C-prenylation of umbelliferone at the C8 position. This reaction is catalyzed by a prenyltransferase (PT) , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form osthenol . Studies on Peucedanum praeruptorum have identified specific prenyltransferases (PpPTs) involved in the biosynthesis of both linear and angular coumarins[1].

  • Cyclization: The prenyl side chain of osthenol undergoes cyclization to form the dihydropyran ring. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450) . Research has identified novel CYP450 cyclases in P. praeruptorum, termed PpDC and PpOC, which are crucial for the cyclization of prenylated precursors[1]. This cyclization results in the formation of a dihydropyranocoumarin intermediate, likely (+)-columbianetin.

  • Hydroxylation and further modifications: The dihydropyranocoumarin intermediate undergoes at least one hydroxylation reaction to produce the peucedanol aglycone. This step is also presumed to be catalyzed by one or more CYP450 enzymes . While the specific CYP450s responsible for the final hydroxylation steps to form peucedanol have not been fully characterized, the involvement of this enzyme family is strongly suggested by the nature of the chemical transformation.

The proposed biosynthetic pathway for the peucedanol aglycone is depicted in the following diagram:

Peucedanol_Aglycone_Biosynthesis Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (PT) (e.g., PpPT) DMAPP DMAPP DMAPP->Osthenol Dihydropyranocoumarin (+)-Columbianetin (Dihydropyranocoumarin Intermediate) Osthenol->Dihydropyranocoumarin Cytochrome P450 (Cyclase, e.g., PpDC/PpOC) Peucedanol_Aglycone Peucedanol (Aglycone) Dihydropyranocoumarin->Peucedanol_Aglycone Cytochrome P450 (Hydroxylase)

Figure 1: Proposed biosynthetic pathway of Peucedanol aglycone from Umbelliferone.

Final Glucosylation Step: Formation of this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 7-hydroxyl group of the peucedanol aglycone.

  • Glucosylation: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone. While a specific UGT from Peucedanum species that efficiently catalyzes this reaction has yet to be fully characterized, numerous plant UGTs are known to glycosylate coumarins and other phenolics at the 7-O-position. The identification and characterization of the specific UGT involved would be a significant step in understanding and potentially manipulating the production of this compound.

The complete biosynthetic pathway is illustrated below:

Peucedanol_7_O_glucoside_Biosynthesis Phenylalanine L-Phenylalanine Umbelliferone Umbelliferone Phenylalanine->Umbelliferone General Phenylpropanoid Pathway (PAL, C4H, 4CL, C2'H) Peucedanol_Aglycone Peucedanol (Aglycone) Umbelliferone->Peucedanol_Aglycone Prenyltransferase (PT) Cytochrome P450s (CYP450s) Peucedanol_Glucoside This compound Peucedanol_Aglycone->Peucedanol_Glucoside UDP-glycosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Peucedanol_Glucoside

Figure 2: Overview of the biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the biosynthesis of this compound are scarce in the publicly available literature. The following table summarizes the types of quantitative data that are critical for a complete understanding of the pathway's efficiency and regulation.

Enzyme ClassSubstrate(s)Product(s)Key Kinetic ParametersReference (Example)
Prenyltransferase (PT) Umbelliferone, DMAPPOsthenolKm (Umbelliferone), Km (DMAPP), kcatData not available for peucedanol-specific PT
Cytochrome P450 (CYP450) Osthenol, Dihydropyranocoumarin intermediateDihydropyranocoumarin intermediate, PeucedanolKm, Vmax or kcatData not available for peucedanol-specific CYP450s
UDP-glycosyltransferase (UGT) Peucedanol, UDP-glucoseThis compound, UDPKm (Peucedanol), Km (UDP-glucose), kcatData not available for peucedanol-specific UGT

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthetic pathway of this compound.

Identification of Candidate Genes

A common approach to identify the genes encoding the biosynthetic enzymes is through transcriptomic analysis of the source plant, Peucedanum praeruptorum.

Experimental Workflow:

Gene_Identification_Workflow PlantTissue Plant Tissue Collection (e.g., roots of P. praeruptorum) RNAExtraction Total RNA Extraction and mRNA Purification PlantTissue->RNAExtraction cDNAlibrary cDNA Library Construction RNAExtraction->cDNAlibrary Sequencing High-Throughput Sequencing (e.g., Illumina) cDNAlibrary->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, GO, KEGG) Assembly->Annotation CandidateSelection Candidate Gene Selection (PTs, CYP450s, UGTs) Annotation->CandidateSelection

Figure 3: Workflow for candidate gene identification via transcriptome analysis.
Heterologous Expression and Purification of Recombinant Enzymes

To characterize the function of candidate genes, they are typically expressed in a heterologous host system.

Methodology:

  • Gene Cloning: Candidate genes are amplified by PCR from cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES2 for yeast). A tag (e.g., His-tag, GST-tag) is often added to facilitate purification.

  • Heterologous Expression:

    • E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a specific temperature and for a defined period.

    • Yeast (Saccharomyces cerevisiae) : The expression vector is transformed into a suitable yeast strain. Protein expression is induced by galactose.

  • Protein Purification:

    • Cells are harvested and lysed.

    • The recombinant protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins).

    • The purity and size of the protein are confirmed by SDS-PAGE.

Enzyme Assays

5.3.1. Prenyltransferase (PT) Assay

  • Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 7.5), the purified recombinant PT, umbelliferone (substrate), DMAPP (prenyl donor), and a divalent cation (e.g., MgCl2).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

  • Product Analysis: The reaction is stopped, and the product (osthenol) is extracted with an organic solvent (e.g., ethyl acetate). The product is then analyzed and quantified by HPLC or LC-MS.

5.3.2. Cytochrome P450 (CYP450) Assay

  • Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., phosphate buffer, pH 7.4), the purified recombinant CYP450, the substrate (osthenol or dihydropyranocoumarin intermediate), and a source of reducing equivalents (NADPH) and a cytochrome P450 reductase.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

  • Product Analysis: The reaction is quenched, and the hydroxylated product is extracted and analyzed by HPLC or LC-MS.

5.3.3. UDP-glycosyltransferase (UGT) Assay

  • Reaction Mixture: A typical reaction mixture includes a buffered solution (e.g., Tris-HCl, pH 7.0), the purified recombinant UGT, peucedanol (aglycone substrate), and UDP-glucose (sugar donor).

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Analysis: The reaction is terminated, and the formation of this compound is monitored and quantified by HPLC or LC-MS/MS.

Kinetic Analysis

To determine the kinetic parameters (Km and kcat) of the enzymes, enzyme assays are performed with varying substrate concentrations. The initial reaction velocities are measured and plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The biosynthetic pathway of this compound is a complex process involving multiple enzymatic steps catalyzed by PAL, C4H, 4CL, C2'H, prenyltransferases, cytochrome P450s, and UDP-glycosyltransferases. While the general framework of the pathway is understood, the specific enzymes, particularly the CYP450s involved in the later hydroxylation steps and the specific UGT for the final glucosylation, require further investigation. The experimental protocols outlined in this guide provide a roadmap for the identification and detailed characterization of these enzymes. A thorough understanding of this biosynthetic pathway will be instrumental for future efforts in the metabolic engineering of medicinal plants and the sustainable production of valuable pyranocoumarins for pharmaceutical applications.

References

An In-Depth Technical Guide to Peucedanol 7-O-glucoside: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 7-O-glucoside, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed exploration of its biological activities, with a focus on experimental methodologies and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a colorless crystalline powder.[1] It is relatively stable at room temperature but may decompose under high temperature and light conditions.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₆O₁₀[2][3]
Molecular Weight 426.41 g/mol [3]
CAS Number 65853-04-5[4]
Appearance Colorless crystalline powder[1]
Melting Point 207 °C
Solubility 2.5 g/L in water at 25 °C; Soluble in DMSO[4]
Stability Stable at room temperature; sensitive to high temperature and light[1]

Biological Activities and Experimental Protocols

This compound is reported to possess antioxidant, anti-inflammatory, and neuroprotective properties.[1][5] The following sections detail the experimental approaches to evaluate these activities, drawing from methodologies applied to this compound and structurally related compounds.

Antioxidant Activity

The antioxidant potential of this compound has been identified in studies on Peucedanum japonicum.[5] The evaluation of antioxidant activity typically involves in vitro assays that measure the capacity of a compound to scavenge free radicals.

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Preparation of Reagents:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the this compound solution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

G cluster_assays In Vitro Antioxidant Assays DPPH_Assay DPPH Radical Scavenging Assay Radical_Scavenging Radical Scavenging Activity DPPH_Assay->Radical_Scavenging ABTS_Assay ABTS Radical Cation Decolorization Assay ABTS_Assay->Radical_Scavenging Compound Peucedanol 7-O-glucoside Compound->Radical_Scavenging IC50 IC50 Value Determination Radical_Scavenging->IC50

Caption: Workflow for evaluating the antioxidant activity of this compound.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on its aglycone, peucedanol, and other similar flavonoid glycosides provides insights into potential pathways. For instance, luteolin-7-O-glucoside has been shown to inhibit inflammatory responses by modulating the NF-κB, AP-1, and PI3K-Akt signaling cascades in RAW 264.7 macrophages.[6]

This assay determines the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Measurement of Nitrite:

    • Collect the cell culture supernatant.

    • Nitrite concentration, a stable product of NO, is measured using the Griess reagent system.

    • Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • Data Analysis:

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Based on studies of related compounds, this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes transcribes P7OG Peucedanol 7-O-glucoside P7OG->IKK

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Neuroprotective Activity

The neuroprotective effects of flavonoid glycosides are often evaluated using neuronal cell lines subjected to neurotoxic insults. For example, luteolin-7-O-glucoside has been shown to protect SH-SY5Y neuroblastoma cells against 6-hydroxydopamine (6-OHDA)-induced damage.[7][8]

This assay assesses the ability of the compound to protect neuronal cells from a neurotoxin commonly used to model Parkinson's disease.

  • Cell Culture and Differentiation (Optional):

    • Culture SH-SY5Y cells in appropriate media.

    • For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.

  • Treatment:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) to the cell culture medium.

    • Incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control group.

Flavonoids often exert neuroprotective effects through the activation of antioxidant response pathways, such as the Nrf2-ARE pathway.

G P7OG Peucedanol 7-O-glucoside Keap1 Keap1 P7OG->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Potential activation of the Nrf2-ARE pathway by this compound.

Conclusion

This compound presents as a promising natural compound with multifaceted biological activities. The data and protocols compiled in this guide offer a foundational resource for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise molecular mechanisms underlying its anti-inflammatory and neuroprotective effects and validating these findings in in vivo models. The comprehensive characterization of its physicochemical properties will also be crucial for its potential development as a pharmaceutical agent.

References

In-Depth Spectroscopic Analysis of Peucedanol 7-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Peucedanol 7-O-glucoside, a coumarin glycoside with potential pharmacological applications. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Chemical Structure and Properties

This compound (CAS No: 65853-04-5) is a natural product that has been isolated from plants of the Peucedanum genus, such as Peucedanum praeruptorum and Peucedanum japonicum.[1] Its molecular formula is C₂₀H₂₆O₁₀, and it has a molecular weight of 426.41 g/mol .[1] The structure consists of a peucedanol aglycone linked to a glucose moiety at the 7-position.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei of this compound. These values are based on the known spectra of similar coumarin glycosides and the aglycone, peucedanol.

Table 1: ¹H-NMR Spectral Data (Expected)

PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Peucedanol Moiety
H-3~ 6.20d9.5
H-4~ 7.60d9.5
H-5~ 7.30s
H-8~ 6.80s
H-1'~ 3.00m
H-2'~ 3.80m
H-4'~ 1.30s
H-5'~ 1.25s
Glucose Moiety
H-1''~ 5.10d7.5
H-2''~ 3.40m
H-3''~ 3.45m
H-4''~ 3.30m
H-5''~ 3.50m
H-6''a~ 3.90dd12.0, 2.0
H-6''b~ 3.70dd12.0, 5.5

Table 2: ¹³C-NMR Spectral Data (Expected)

PositionExpected Chemical Shift (δ, ppm)
Peucedanol Moiety
C-2~ 161.0
C-3~ 113.0
C-4~ 144.0
C-4a~ 112.5
C-5~ 128.0
C-6~ 115.0
C-7~ 162.0
C-8~ 98.0
C-8a~ 156.0
C-1'~ 29.0
C-2'~ 78.0
C-3'~ 72.0
C-4'~ 26.0
C-5'~ 24.0
Glucose Moiety
C-1''~ 101.0
C-2''~ 74.5
C-3''~ 77.5
C-4''~ 70.5
C-5''~ 77.0
C-6''~ 61.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: IR Spectral Data (Expected)

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H (hydroxyl groups)
2970-2850C-H (aliphatic)
1720-1700C=O (α,β-unsaturated lactone of coumarin)
1620-1600C=C (aromatic and olefinic)
1270-1200C-O (aryl ether)
1100-1000C-O (alcohols and glycosidic bond)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Expected)

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
ESI427.15449.13265.08 (aglycone, [M+H-162]⁺)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard methods for natural product characterization.

Isolation of this compound

A typical isolation procedure involves the extraction of the plant material (e.g., roots of Peucedanum praeruptorum) with a solvent such as methanol or ethanol. The crude extract is then subjected to a series of chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to fully elucidate the structure.

Infrared (IR) Spectroscopy

The IR spectrum is usually obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Peucedanum sp.) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (CC, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms ir Infrared Spectroscopy (FTIR) pure_compound->ir structure_elucidation Structure Determination nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

General workflow for the isolation and spectroscopic analysis of natural products.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive identification and research purposes, it is recommended to compare experimentally obtained data with that from a verified authentic standard.

References

The Therapeutic Potential of Peucedanol 7-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of the potential therapeutic effects of Peucedanol 7-O-glucoside, a natural coumarin glycoside. It is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes the current, albeit limited, scientific knowledge regarding its biological activities, outlines relevant experimental methodologies, and visualizes potential signaling pathways. Due to the nascent stage of research on the isolated compound, some data presented herein is derived from studies on extracts of plants known to be rich in this compound, such as Peucedanum praeruptorum Dunn and Peucedanum japonicum Thunb.

Core Compound Profile

This compound is a natural product belonging to the coumarin class of compounds.[1][2] It is found in various plants, notably in the roots of Peucedanum praeruptorum Dunn and Peucedanum japonicum Thunb, which have been used in traditional medicine for various ailments.[1][3]

Chemical Properties:

PropertyValueSource
Chemical Formula C₂₀H₂₆O₁₀[3]
Molecular Weight 426.41 g/mol [3]
Appearance Colorless crystalline powder[2]
Solubility Good solubility in water and some organic solvents[2]
Stability Relatively stable at room temperature; decomposes under high temperature and light.[2]

Potential Therapeutic Effects: A Quantitative Overview

Current research suggests that this compound may possess anti-inflammatory, antioxidant, anti-diabetic, and antiplatelet aggregation properties. However, quantitative data for the isolated compound is scarce. The following tables summarize available data, including findings from studies on plant extracts containing this compound.

Table 1: Anti-inflammatory Activity

Experimental ModelTest SubstanceConcentrationObserved EffectIC₅₀ ValueSource
LPS-stimulated RAW264.7 macrophagesPeucedanum japonicum leaves extract (PJLE)Not specifiedSuppression of iNOS and COX-2 expression, decreased NO production.Not specified[4]
IL-1β-stimulated rat hepatocytesPeucedanum praeruptorum root extract (EtOAc-soluble fraction A)Not specifiedInhibition of NO production~25 µg/mL[5]

Table 2: Antioxidant Activity

AssayTest SubstanceObserved EffectIC₅₀ ValueSource
DPPH radical scavengingPeucedanum praeruptorum Dunn extract (PPDE)Concentration-dependent scavenging effectNot specified[6][7]
ABTS radical scavengingPeucedanum praeruptorum Dunn extract (PPDE)Concentration-dependent scavenging effectNot specified[6][7]
Hydroxyl radical scavengingPeucedanum praeruptorum Dunn extract (PPDE)Concentration-dependent scavenging effectNot specified[6][7]
Superoxide anion scavengingPeucedanum praeruptorum Dunn extract (PPDE)Concentration-dependent scavenging effectNot specified[6][7]

Table 3: Anti-diabetic Activity (α-Glucosidase Inhibition)

Enzyme SourceTest SubstanceObserved EffectIC₅₀ ValueSource
Not specifiedVarious herbal compoundsInhibition of α-glucosidaseData for specific compounds available, but not for this compound[8][9]

Table 4: Antiplatelet Aggregation Activity

InducerTest SubstanceObserved EffectSource
Thrombin, Arachidonic Acid, Collagen, PAFCompounds from Peucedanum formosanumInhibition of platelet aggregation[10]

Note: The tables highlight the need for further studies to determine the specific IC₅₀ values of pure this compound for these biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic effects of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without the test compound should be included.

  • Nitrite Quantification (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a parallel MTT assay on the treated cells.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

Objective: To determine the free radical scavenging capacity of this compound.

Methodology (DPPH Assay):

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. A control containing only methanol and DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

Methodology (ABTS Assay):

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Anti-diabetic Activity: α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Methodology:

  • Enzyme and Substrate Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Reaction Mixture: In a 96-well plate, pre-incubate 50 µL of various concentrations of this compound with 100 µL of the α-glucosidase solution at 37°C for 10 minutes.

  • Initiation of Reaction: Add 50 µL of the pNPG solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Acarbose can be used as a positive control).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways involved in the therapeutic effects of this compound and a general workflow for its bioactivity screening.

Potential Anti-inflammatory Signaling Pathways

Studies on extracts of Peucedanum japonicum suggest that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4][11][12] Coumarins, as a class of compounds, are also known to modulate the Nrf2 pathway, which plays a role in both antioxidant and anti-inflammatory responses.[13][14][15]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_response Inflammatory & Antioxidant Response LPS LPS IKK IKK LPS->IKK MAPK MAPK (ERK, JNK, p38) LPS->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory induces transcription MAPK->Pro_inflammatory activates transcription factors Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant_enzymes Antioxidant Enzymes (HO-1, etc.) ARE->Antioxidant_enzymes induces transcription Peucedanol This compound Peucedanol->IKK inhibits Peucedanol->MAPK inhibits Peucedanol->Keap1 disrupts interaction

Caption: Potential anti-inflammatory and antioxidant signaling pathways modulated by this compound.

General Workflow for Bioactivity Screening

The following diagram outlines a general experimental workflow for the screening and characterization of the therapeutic effects of this compound.

experimental_workflow cluster_extraction Compound Preparation cluster_screening In Vitro Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Extraction Extraction from Plant Source (e.g., Peucedanum sp.) Isolation Isolation & Purification of This compound Extraction->Isolation Anti_inflammatory Anti-inflammatory Assays (NO, COX-2) Isolation->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Isolation->Antioxidant Anti_diabetic Anti-diabetic Assays (α-glucosidase) Isolation->Anti_diabetic Anti_platelet Anti-platelet Aggregation Assay Isolation->Anti_platelet Signaling Signaling Pathway Analysis (Western Blot, PCR) Anti_inflammatory->Signaling Enzyme_kinetics Enzyme Kinetics Anti_diabetic->Enzyme_kinetics Animal_models Animal Models of Disease (e.g., inflammation, diabetes) Signaling->Animal_models Enzyme_kinetics->Animal_models

Caption: A general experimental workflow for investigating the therapeutic potential of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with potential therapeutic applications, particularly in the areas of inflammation, oxidative stress, and metabolic disorders. However, the current body of research on the isolated compound is limited. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC₅₀ values of pure this compound in a range of in vitro assays.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.

  • Pharmacokinetics and Safety: Investigating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

A more thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and advancing its development as a potential therapeutic agent.

References

Peucedanol 7-O-glucoside: A Technical Guide to its Role in Plant Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanol 7-O-glucoside, a naturally occurring angular-type pyranocoumarin, is a significant secondary metabolite in various plant species, notably within the Peucedanum genus. This technical guide provides an in-depth exploration of its core characteristics, biosynthetic pathway, and multifaceted role in plant metabolism, particularly in defense and stress response mechanisms. Drawing from current scientific literature, this document details its chemical properties, outlines a putative biosynthetic route from the phenylpropanoid pathway, and discusses its physiological functions. Furthermore, comprehensive experimental protocols for extraction, isolation, and quantification are provided, alongside quantitative data from relevant studies. Visual diagrams generated using Graphviz are included to illustrate key metabolic and signaling pathways, offering a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.

Introduction

Coumarins are a diverse class of benzopyrone secondary metabolites widely distributed in the plant kingdom.[1][2] Among these, pyranocoumarins are characterized by an additional pyran ring fused to the coumarin scaffold. This compound belongs to the angular-type pyranocoumarins and has been identified as a constituent of medicinal plants such as Peucedanum praeruptorum Dunn and Peucedanum japonicum.[3][4] These compounds are of significant interest due to their potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Understanding the biosynthesis and physiological roles of this compound in plants is crucial for harnessing its potential in agriculture and medicine. This guide aims to consolidate the current knowledge on this compound, providing a technical overview for the scientific community.

Chemical and Physical Properties

This compound is the glycosylated form of the aglycone peucedanol. The addition of a glucose moiety at the 7-hydroxy position significantly increases its solubility in water.

PropertyValueReference
Molecular Formula C₂₀H₂₆O₁₀[PubChem CID: 44144279]
Molecular Weight 426.41 g/mol [PubChem CID: 44144279]
Appearance Colorless crystalline powder[2]
Solubility Good solubility in water and some organic solvents[2]
Stability Relatively stable at room temperature; decomposes under high temperature and light[2]

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites.[1][2] The pathway can be divided into three main stages: the formation of the coumarin core, the elaboration of the peucedanol aglycone, and the final glycosylation step.

Formation of the Coumarin Core: The Phenylpropanoid Pathway

The initial steps are shared with the biosynthesis of many other phenolic compounds.

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL) , to produce cinnamic acid.

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid.

  • Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

  • Ortho-hydroxylation and Lactonization to Umbelliferone: A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative. In the case of umbelliferone, the precursor to angular pyranocoumarins, p-coumaroyl-CoA is hydroxylated at the 2'-position by p-coumaroyl-CoA 2'-hydroxylase (C2'H) .[5][6] The resulting intermediate undergoes spontaneous or enzyme-catalyzed lactonization to form the coumarin scaffold of umbelliferone.

Biosynthesis of the Peucedanol Aglycone

The formation of the angular pyranocoumarin structure of peucedanol from umbelliferone involves prenylation and subsequent modifications.

  • Prenylation of Umbelliferone: Umbelliferone is prenylated at the C8 position by a prenyltransferase (PT) , using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form osthenol.[7][8] This step is critical for the formation of angular-type furanocoumarins and pyranocoumarins.

  • Formation of the Pyran Ring: The subsequent steps leading from osthenol to peucedanol are not yet fully elucidated but are proposed to involve a series of enzymatic reactions, likely catalyzed by cytochrome P450 monooxygenases and reductases, to form the dihydroxydihydropyran ring characteristic of peucedanol.

Glycosylation of Peucedanol

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 7-hydroxy group of the peucedanol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone. This glycosylation step enhances the compound's stability and solubility, and facilitates its storage in the plant cell vacuole.

Peucedanol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_pyranocoumarin Angular Pyranocoumarin Biosynthesis cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H, Lactonization Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (PT) Peucedanol (aglycone) Peucedanol (aglycone) Osthenol->Peucedanol (aglycone) Cytochrome P450s, Reductases This compound This compound Peucedanol (aglycone)->this compound UDP-Glycosyltransferase (UGT)

Putative biosynthetic pathway of this compound.

Role in Plant Metabolism

Coumarins, including this compound, play a significant role in plant interactions with their environment, particularly in defense against biotic and abiotic stresses.[9][10]

Defense Against Pathogens and Herbivores

Coumarins are known to act as phytoalexins and phytoanticipins, compounds that are synthesized by plants in response to pathogen attack or are constitutively present as a pre-formed defense.[11] They exhibit a broad range of antimicrobial and anti-herbivore activities. The proposed mechanisms of action include:

  • Disruption of microbial cell membranes: The lipophilic nature of the coumarin backbone allows for interaction with and disruption of fungal and bacterial cell membranes.

  • Enzyme inhibition: Coumarins can inhibit the activity of various microbial enzymes essential for their growth and pathogenesis.

  • Nucleic acid synthesis inhibition: Some coumarins have been shown to interfere with DNA and RNA synthesis in pathogens.

Response to Abiotic Stress

Plants accumulate coumarins in response to various abiotic stresses such as UV radiation, drought, and nutrient deficiency. The role of this compound in these responses is likely multifaceted:

  • Antioxidant activity: The phenolic structure of coumarins endows them with antioxidant properties, allowing them to scavenge reactive oxygen species (ROS) that accumulate during stress conditions and cause cellular damage.

  • Signaling molecules: Coumarins can act as signaling molecules, triggering downstream defense responses. For instance, coumarin accumulation has been linked to the activation of the salicylic acid (SA)-dependent signaling pathway, a key pathway in plant systemic acquired resistance.[1][9]

Coumarin_Signaling cluster_biosynthesis Biosynthesis cluster_effects Downstream Effects Biotic/Abiotic Stress Biotic/Abiotic Stress Plant Cell Plant Cell Biotic/Abiotic Stress->Plant Cell Coumarin Biosynthesis Coumarin Biosynthesis Plant Cell->Coumarin Biosynthesis Signal Transduction This compound This compound Coumarin Biosynthesis->this compound ROS Scavenging ROS Scavenging This compound->ROS Scavenging Antioxidant Activity SA Pathway Activation SA Pathway Activation This compound->SA Pathway Activation Signaling Defense Gene Expression Defense Gene Expression SA Pathway Activation->Defense Gene Expression Pathogen Resistance Pathogen Resistance Defense Gene Expression->Pathogen Resistance

Hypothetical signaling role of this compound.

Quantitative Data

Quantitative analysis of this compound and related compounds in Peucedanum species reveals variations in their accumulation depending on the plant part and developmental stage.

Plant SpeciesPlant PartCompoundContent (mg/g dry weight)Reference
Peucedanum praeruptorum DunnRoot (before bolting)Praeruptorin A> 10.0[10]
Peucedanum praeruptorum DunnRoot (after flowering)Praeruptorin A< 2.0[10]
Peucedanum praeruptorum DunnRoot (before bolting)Praeruptorin B~ 6.0[10]
Peucedanum praeruptorum DunnRoot (after flowering)Praeruptorin B< 1.0[10]
Peucedanum praeruptorum DunnRoot (before bolting)Praeruptorin E~ 1.5[10]
Peucedanum praeruptorum DunnRoot (after flowering)Praeruptorin E< 0.5[10]

Note: Praeruptorins are structurally related pyranocoumarins found alongside peucedanol derivatives.

Experimental Protocols

Extraction of this compound

This protocol describes a general method for the extraction of coumarins from plant material, which can be optimized for higher yields of this compound.

  • Sample Preparation: Air-dry the plant material (e.g., roots of Peucedanum species) at room temperature and grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

    • Alternatively, perform ultrasonic-assisted extraction for 30-60 minutes to improve efficiency.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent Partitioning:

    • Suspend the concentrated aqueous extract in water and partition successively with n-hexane to remove nonpolar compounds.

    • Subsequently, partition the aqueous layer with ethyl acetate to extract the coumarin glycosides.

  • Drying: Evaporate the ethyl acetate fraction to dryness to obtain the crude extract enriched in this compound.

Extraction_Workflow Dried Plant Material Dried Plant Material Powdered Sample Powdered Sample Dried Plant Material->Powdered Sample Methanol Extraction Methanol Extraction Powdered Sample->Methanol Extraction Filtration Filtration Methanol Extraction->Filtration Concentration (Rotary Evaporation) Concentration (Rotary Evaporation) Filtration->Concentration (Rotary Evaporation) Solvent Partitioning Solvent Partitioning Concentration (Rotary Evaporation)->Solvent Partitioning Crude Extract Crude Extract Solvent Partitioning->Crude Extract

General workflow for the extraction of this compound.
Preparative Isolation by HPLC

For obtaining pure this compound, preparative high-performance liquid chromatography (prep-HPLC) is a suitable method.

  • Sample Preparation: Dissolve the crude extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing 0.1% formic acid. A typical gradient could be: 10-50% B over 40 minutes.

    • Flow Rate: 10-20 mL/min.

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 320-340 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated compound.

Quantification by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV detection at the maximum absorption wavelength of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Perspectives

This compound is a significant pyranocoumarin with a putative role in plant defense and stress adaptation. While the general biosynthetic pathway from the phenylpropanoid route is understood, the specific enzymatic steps leading to the peucedanol aglycone require further investigation. Elucidating the complete biosynthetic pathway will open avenues for metabolic engineering to enhance the production of this and related bioactive compounds in plants or microbial systems. Future research should also focus on unraveling the specific signaling pathways mediated by this compound in response to various environmental stimuli. A deeper understanding of its mode of action will be invaluable for its potential application in developing stress-tolerant crops and for the discovery of new therapeutic agents. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the fascinating biology and chemistry of this plant-derived natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Peucedanol 7-O-glucoside from Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, purification, and quantification of Peucedanol 7-O-glucoside, a bioactive coumarin glycoside, from plant sources, primarily species of the Peucedanum genus such as Peucedanum praeruptorum Dunn and Peucedanum japonicum.[1]

Introduction

This compound is a natural product with potential pharmacological activities.[2] The primary source of this compound is plants, and its efficient extraction and purification are crucial for research and drug development. The methods outlined below cover both conventional and modern techniques to facilitate the isolation of this valuable compound.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data on the content of this compound in different parts of Peucedanum japonicum as determined by High-Performance Liquid Chromatography (HPLC).[2]

Plant MaterialPlant PartExtraction MethodQuantification MethodThis compound Content (mg/g of extract)Reference
Peucedanum japonicum (from Ulleung Island)Aerial PartsMethanol ExtractionHPLC0.85 ± 0.04[2]
Peucedanum japonicum (from Ulleung Island)RootsMethanol ExtractionHPLC0.76 ± 0.03[2]
Peucedanum japonicum (from Jeju Island)Aerial PartsMethanol ExtractionHPLC1.23 ± 0.06[2]
Peucedanum japonicum (from Jeju Island)RootsMethanol ExtractionHPLC1.11 ± 0.05[2]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

This protocol describes a standard method for the extraction of this compound using organic solvents.

1. Plant Material Preparation:

  • Collect fresh plant material (e.g., roots or aerial parts of Peucedanum species).
  • Wash the material thoroughly with distilled water to remove any soil and debris.
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a flask.
  • Add 1 L of 80% aqueous ethanol to the flask.
  • Macerate the mixture at room temperature for 24 hours with occasional stirring.
  • Alternatively, perform Soxhlet extraction for 6-8 hours.
  • After extraction, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time and solvent consumption.

1. Plant Material Preparation:

  • Follow the same steps as in Protocol 1 for plant material preparation.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a suitable vessel.
  • Add 200 mL of 80% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).
  • Place the vessel in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.
  • Conduct the extraction at a constant temperature of 60°C for 35 minutes.
  • After extraction, filter the mixture and concentrate the filtrate as described in Protocol 1.

Protocol 3: Purification by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

1. Preparation of the Column:

  • Use a glass column packed with silica gel (100-200 mesh) or Sephadex LH-20 as the stationary phase.
  • Prepare a slurry of the stationary phase in the initial mobile phase solvent and pour it into the column, allowing it to settle without air bubbles.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.
  • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.

3. Elution:

  • Elute the column with a gradient of solvents. A common solvent system for coumarin glycosides is a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol (e.g., from 100:1 to 1:1, v/v).
  • Collect fractions of the eluate in separate tubes.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.
  • Use a suitable solvent system for TLC (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light (254 nm and 365 nm).
  • Pool the fractions containing the pure compound.

5. Final Purification:

  • Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.
  • The purity of the compound can be further assessed by HPLC.

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
  • Gradient Program: A typical gradient could be: 0-10 min, 10% B; 10-30 min, 10-50% B; 30-40 min, 50-10% B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., around 320 nm).
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
  • Sample Solution: Dissolve a known amount of the plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.
  • Inject the sample solution and record the chromatogram.
  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Extraction_Workflow PlantMaterial Plant Material (e.g., Peucedanum sp.) Preparation Preparation (Drying, Grinding) PlantMaterial->Preparation Extraction Extraction Preparation->Extraction Conventional Conventional Method (Maceration/Soxhlet) Extraction->Conventional Modern Modern Method (Ultrasound-Assisted) Extraction->Modern Filtration Filtration & Concentration Conventional->Filtration Modern->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChromatography Column Chromatography (Silica Gel / Sephadex LH-20) Purification->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PureCompound Pure Peucedanol 7-O-glucoside FractionCollection->PureCompound Analysis Analysis & Quantification PureCompound->Analysis HPLC HPLC-PDA Analysis->HPLC FinalProduct Characterized Compound HPLC->FinalProduct

General workflow for extraction and purification.

References

Application Note: Quantification of Peucedanol 7-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 7-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, notably in the roots of Peucedanum praeruptorum Dunn.[1][2] This compound has garnered interest within the scientific community for its potential biological activities. As research into the therapeutic applications of this compound progresses, the need for a reliable and accurate quantitative method is paramount for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound in plant extracts and other matrices.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for the development of a robust analytical method.

PropertyValue
Molecular Formula C₂₀H₂₆O₁₀[3]
Molecular Weight Approximately 426.41 g/mol [1]
CAS Number 65853-04-5
Appearance Colorless crystalline powder[4]
Solubility Good solubility in water and some organic solvents[4]
Stability Relatively stable at room temperature, but may decompose under high temperature and light conditions.[4]

Experimental Protocols

This section outlines the recommended procedures for the extraction and HPLC analysis of this compound.

Sample Preparation: Extraction from Plant Material

Given the polar nature of this compound, an extraction method tailored for polar glycosides is recommended. Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for this purpose.

Protocol for Ultrasound-Assisted Extraction (UAE):

  • Sample Grinding: Grind the dried plant material (e.g., roots of Peucedanum praeruptorum) into a fine powder (approximately 40-60 mesh).

  • Solvent Selection: Use a polar solvent such as 70% methanol or 70% ethanol in water.

  • Extraction Procedure:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of the extraction solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Collection:

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine all the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are proposed based on the analysis of structurally similar coumarin glycosides. Method optimization and validation are essential for achieving accurate and precise results.

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 330 nm[5]
Injection Volume 10 µL
Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the standard. Determine the linearity of the response by calculating the correlation coefficient (r²), which should be ≥ 0.999.

Method Validation

For reliable quantitative results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%
Accuracy The closeness of the test results obtained by the method to the true value. Determined by recovery studies.Recovery between 98% and 102%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.RSD of results should be within acceptable limits.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1To be determinedValue1.0
Standard 2To be determinedValue5.0
Standard 3To be determinedValue10.0
Standard 4To be determinedValue25.0
Standard 5To be determinedValue50.0
Standard 6To be determinedValue100.0
Sample 1To be determinedValueCalculated Value
Sample 2To be determinedValueCalculated Value

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Peucedanum praeruptorum roots) grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasound-Assisted Extraction (70% Methanol/Ethanol) grinding->extraction filtration Centrifugation & Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution final_filtration 0.45 µm Syringe Filtration reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection DAD/UV Detection at 330 nm separation->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for the Synthesis and Evaluation of Peucedanol 7-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Peucedanol 7-O-glucoside derivatives and protocols for evaluating their potential therapeutic applications. Peucedanol, a naturally occurring coumarin, and its glycosides are of significant interest due to their potential antioxidant and anti-inflammatory properties.[1][2][3] This document outlines a plausible synthetic route for these compounds and standardized assays for their biological assessment.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be conceptually divided into two main stages: the synthesis of the peucedanol aglycone and its subsequent glycosylation.

Synthesis of Peucedanol Aglycone

The peucedanol aglycone, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxycoumarin, can be synthesized from the readily available starting material, 7-hydroxycoumarin. The key steps involve the introduction of a prenyl side chain at the C6 position, followed by its dihydroxylation.

Experimental Protocol: Synthesis of Peucedanol Aglycone

Step 1: Prenylation of 7-Hydroxycoumarin

  • Dissolve 7-hydroxycoumarin (1 equivalent) in a suitable solvent such as anhydrous dioxane or N,N-dimethylformamide.

  • Add a base, for example, potassium carbonate (2-3 equivalents), to the solution.

  • To this mixture, add prenyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, filter to remove the inorganic base, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-(prenyloxy)coumarin.

  • The 7-(prenyloxy)coumarin is then subjected to a Claisen rearrangement by heating at a high temperature (typically 180-220 °C) in an inert solvent like N,N-diethylaniline to yield 6-prenyl-7-hydroxycoumarin.[4]

Step 2: Dihydroxylation of the Prenyl Side Chain

  • Dissolve 6-prenyl-7-hydroxycoumarin (1 equivalent) in a mixture of acetone and water.

  • Add a catalytic amount of osmium tetroxide (OsO₄) or a milder oxidizing agent like potassium permanganate (KMnO₄) under cold conditions (0-5 °C). N-methylmorpholine N-oxide (NMO) can be used as a co-oxidant with OsO₄.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the peucedanol aglycone.

Glycosylation of Peucedanol Aglycone

The Koenigs-Knorr reaction is a classic and reliable method for the O-glycosylation of alcohols and phenols.[5][6] This method involves the reaction of the aglycone with a glycosyl halide in the presence of a promoter, typically a silver or mercury salt.

Experimental Protocol: Synthesis of this compound

  • Protect the hydroxyl groups of the peucedanol aglycone's side chain. This can be achieved by reacting it with a suitable protecting group like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.

  • Dissolve the protected peucedanol aglycone (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

  • Add a silver salt promoter, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) (2-3 equivalents), and a desiccant like molecular sieves.

  • To this suspension, add a solution of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.2-1.5 equivalents) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir in the dark for 24-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and wash the residue with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Deprotect the acetyl groups from the glucose moiety using a base like sodium methoxide in methanol (Zemplén deacetylation).

  • Remove the protecting groups from the side chain using a suitable deprotecting agent, for example, tetrabutylammonium fluoride (TBAF) for TBDMS groups.

  • Purify the final product, this compound, by column chromatography on silica gel.

Biological Activity Evaluation

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of the synthesized this compound derivatives can be evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Protocol:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the stock solution to obtain different concentrations of the test compound.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each concentration of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

The anti-inflammatory potential of the synthesized derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A known anti-inflammatory agent, such as dexamethasone or L-NAME, can be used as a positive control.

  • Calculate the percentage of inhibition of NO production.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Data Presentation

Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison.

Table 1: Antioxidant Activity of Peucedanol Derivatives (DPPH Assay)

CompoundIC50 (µM) ± SD
PeucedanolEnter Value
This compoundEnter Value
Derivative XEnter Value
Derivative YEnter Value
Ascorbic Acid (Control)Enter Value

Table 2: Anti-inflammatory Activity of Peucedanol Derivatives (NO Inhibition Assay)

CompoundIC50 (µM) ± SD
PeucedanolEnter Value
This compoundEnter Value
Derivative XEnter Value
Derivative YEnter Value
Dexamethasone (Control)Enter Value

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Start 7-Hydroxycoumarin Prenylation Prenylation Start->Prenylation Claisen Claisen Rearrangement Prenylation->Claisen Dihydroxylation Dihydroxylation Claisen->Dihydroxylation Aglycone Peucedanol Aglycone Dihydroxylation->Aglycone Protection Side-chain Protection Aglycone->Protection Glycosylation Koenigs-Knorr Glycosylation Protection->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Final_Product This compound Deprotection->Final_Product Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB_activation NF-κB Activation MyD88->NF_kB_activation iNOS_expression iNOS Gene Expression NF_kB_activation->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production NO Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation Peucedanol_Derivatives Peucedanol Derivatives Peucedanol_Derivatives->NF_kB_activation

References

Application Notes and Protocols for Cell Culture Studies Using Peucedanol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro cell culture studies with Peucedanol 7-O-glucoside, a natural coumarin compound. Due to the limited availability of direct experimental data for this compound, this document leverages findings from its aglycone, Peucedanol, and established protocols for similar flavonoid glucosides. The provided information serves as a robust starting point for investigating the anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties of this compound.

Biological Activities and Potential Applications

This compound, isolated from the roots of Peucedanum praeruptorum Dunn, is a promising candidate for drug development.[1] Studies on its aglycone, Peucedanol, and related flavonoid glucosides suggest several key biological activities that can be explored in cell culture models:

  • Anti-inflammatory Activity: Peucedanol has been shown to inhibit the production of pro-inflammatory mediators. This suggests that this compound may be effective in modulating inflammatory responses in cell lines such as RAW 264.7 macrophages.

  • Neuroprotective Effects: The antioxidant properties of similar compounds suggest a potential role in protecting neuronal cells (e.g., PC12) from oxidative stress-induced damage.

  • Anti-cancer Activity: Many flavonoid glucosides have been shown to induce apoptosis in various cancer cell lines. This suggests a potential avenue of investigation for this compound.

  • Antioxidant Activity: The core structure of this compound suggests it may possess radical scavenging properties, which can be quantified using assays like the DPPH assay.

Quantitative Data Summary

Cell LineTreatmentParameterResultReference
RAW 264.7Peucedanol (6.25 and 12.5 µg/ml) + LPSTNF-α ProductionSignificant downregulation compared to LPS alone[2]
RAW 264.7Peucedanol (6.25 and 12.5 µg/ml) + LPSIL-6 ProductionSignificant downregulation compared to LPS alone[2]
RAW 264.7Peucedanol (3.125-12.5 µg/ml) + LPSCell ProliferationPromoted cell growth compared to LPS alone[2]

Experimental Protocols

General Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol for In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is adapted from studies on Peucedanol and other anti-inflammatory glucosides.[2][3][4][5]

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for NO assay and in a 24-well plate at 2 x 10⁵ cells/well for cytokine assays. Incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (medium + DMSO) and an LPS-only control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Assay (from 96-well plate):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

  • Cytokine Analysis (from 24-well plate):

    • Collect the cell culture supernatant and centrifuge to remove debris.

    • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Perform an MTS or MTT assay on the cells remaining in the plates to assess the cytotoxicity of the tested concentrations of this compound.

Protocol for Western Blot Analysis of NF-κB Signaling Pathway

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.

Materials:

  • Treated cell lysates from the anti-inflammatory assay

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol for DPPH Radical Scavenging Assay

Objective: To evaluate the direct antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare Sample Solutions: Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank (methanol only) and a control (DPPH solution + methanol) should be included.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Visualizations: Signaling Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Peucedanol Peucedanol (and likely Peucedanol 7-O-glucoside) Peucedanol->TLR4 Peucedanol->MyD88 Peucedanol->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription experimental_workflow cluster_assays Downstream Assays start Seed RAW 264.7 Cells pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis no_assay Griess Assay for NO supernatant_collection->no_assay elisa_assay ELISA for TNF-α & IL-6 supernatant_collection->elisa_assay western_blot Western Blot for NF-κB Pathway Proteins cell_lysis->western_blot viability_assay MTS/MTT Assay for Cell Viability cell_lysis->viability_assay

References

Application Notes and Protocols for Investigating Peucedanol 7-O-glucoside Effects Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 7-O-glucoside is a natural coumarin glycoside isolated from plants of the Peucedanum genus, such as Peucedanum praeruptorum Dunn and Peucedanum japonicum.[1] While direct in vivo studies on this compound are limited, research on related compounds and extracts from its plant sources suggests potential therapeutic applications, primarily centered on its anti-inflammatory and neuroprotective properties.[2][3][4][5] These application notes provide a comprehensive guide for researchers interested in evaluating the pharmacological effects of this compound using relevant animal models. The protocols and models described herein are extrapolated from studies on structurally similar compounds and extracts from Peucedanum species.

Potential Therapeutic Areas and Corresponding Animal Models

Based on the known biological activities of related coumarins and Peucedanum extracts, the following therapeutic areas are proposed for investigation with this compound:

  • Anti-inflammatory Effects:

    • Allergic Asthma

    • Inflammatory Bowel Disease (IBD)

    • Sepsis

  • Neuroprotective and Neurological Effects:

    • Neurodegenerative Diseases (e.g., Huntington's-like pathology)

    • Depression

The selection of an appropriate animal model is critical and should align with the specific research question and the hypothesized mechanism of action of this compound.

Data Presentation: Summary of Preclinical Data for Related Compounds

The following tables summarize quantitative data from in vivo studies on compounds structurally related to this compound and extracts from Peucedanum species. This information can serve as a reference for dose selection and expected outcomes when designing studies for this compound.

Table 1: Animal Models for Anti-inflammatory Effects of Related Compounds

Compound/ExtractAnimal ModelSpeciesDosageRoute of AdministrationKey FindingsReference
(±)-praeruptorin AOvalbumin-induced allergic airway diseaseBALB/c MiceNot specifiedIntragastricReduced airway hyperresponsiveness and eosinophilic inflammation. Decreased IL-4, IL-5, IL-13, and LTC₄ in BALF.[2]
Peucedanum japonicum aqueous extractLPS-induced septic shockMiceNot specifiedNot specifiedReduced mortality by inhibiting NF-κB and JNK pathways.[5]
Hesperetin-7-O-glucosideDSS-induced colitisMice1 mg/kgDietaryAlleviated inflammatory status, recovered colon length, and modulated gut microbiota.[6]

Table 2: Animal Models for Neuroprotective and Neurological Effects of Related Compounds

Compound/ExtractAnimal ModelSpeciesDosageRoute of AdministrationKey FindingsReference
Praeruptorin CChronic Unpredictable Mild Stress (CUMS)Mice0.5 and 2 mg/kgNot specifiedAlleviated depression-like behaviors. Upregulated GluA1 receptors and BDNF in the amygdala.[7]
Praeruptorin C3-nitropropionic acid (3-NP)-induced Huntington's-like diseaseMice1.5 and 3.0 mg/kgNot specifiedAlleviated motor deficits and depression-like behavior. Upregulated BDNF, DARPP32, and huntingtin protein in the striatum.[8]

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted for the investigation of this compound.

Protocol 1: Evaluation of Anti-inflammatory Effects in a Murine Model of Allergic Asthma

This protocol is adapted from studies on (±)-praeruptorin A.[2]

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

3. Experimental Workflow:

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Endpoint Analysis sensitization1 Day 0 & 7: Sensitization (i.p. injection of OVA/Alum) treatment Days 14-20: Daily Treatment (this compound or Vehicle) sensitization1->treatment challenge Days 14, 16, 18, 20: OVA Challenge (Intranasal or aerosol) treatment->challenge analysis Day 21: Measurement of Airway Hyperresponsiveness, BALF analysis, Histology, and Molecular Analysis challenge->analysis G cluster_0 Induction & Treatment cluster_1 Behavioral Testing cluster_2 Neurochemical & Histological Analysis induction Day 1-7: 3-NP Administration (i.p. injection) treatment Day 1-7: Daily Treatment (this compound or Vehicle) induction->treatment behavioral Day 8: Open Field Test, Rotarod Test, Forced Swim Test treatment->behavioral analysis Day 9: Brain Tissue Collection (Striatum) for Western Blot and Immunohistochemistry behavioral->analysis G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Peucedanol This compound Peucedanol->IKK Peucedanol->STAT3

References

Application Notes and Protocols: Peucedanol 7-O-glucoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Peucedanol 7-O-glucoside as a reference standard in phytochemical analysis. Detailed protocols for quantification using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are outlined, along with typical method validation parameters.

Introduction

This compound is a natural coumarin glycoside found in various plant species, notably in the roots of Peucedanum praeruptorum Dunn and in Peucedanum japonicum.[1] As a distinct phytochemical entity, its quantification is crucial for the quality control of herbal extracts, the standardization of traditional medicines, and for pharmacokinetic studies in drug development. These protocols detail the use of this compound as a standard for accurate and reproducible quantification in various matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling and use in analytical method development.

PropertyValue
Molecular Formula C₂₀H₂₆O₁₀
Molecular Weight 426.4 g/mol
Appearance Typically a colorless crystalline powder
Solubility Good solubility in water and can be dissolved in some organic solvents.
Stability Relatively stable at room temperature, but sensitive to high temperature and light.

(Data sourced from multiple chemical databases)

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.

Materials:

  • This compound reference standard

  • Methanol (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO, optional for initial stock)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a small amount of methanol (or DMSO if solubility is an issue) in a 10 mL volumetric flask.

    • Bring the solution to the final volume with methanol and mix thoroughly.

    • Store this stock solution at 2-8°C in a light-protected container.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a solvent mixture that mimics the initial chromatographic conditions.

    • A typical concentration range for generating a calibration curve would be from 0.1 µg/mL to 100 µg/mL, depending on the sensitivity of the instrument and the expected concentration in the samples.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol provides a general HPLC method that can be optimized for specific applications.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min.
Column Temperature 25-30°C.
Detection Wavelength Determined by UV-Vis scan of this compound (typically in the range of 254 nm or 320-340 nm for coumarins).
Injection Volume 10-20 µL.

Gradient Elution Program (Example):

Time (min)% Solvent A% Solvent B
09010
206040
251090
301090
319010
359010

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

  • Quantify the amount of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

UPLC-MS/MS Method for High-Sensitivity Quantification

For complex matrices or low concentrations of the analyte, a UPLC-MS/MS method offers superior selectivity and sensitivity.

Instrumentation and Conditions:

ParameterRecommended Setting
UPLC System A system capable of high-pressure gradient elution.
Mass Spectrometer A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Column A sub-2 µm particle size C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase Similar to HPLC, using LC-MS grade solvents (e.g., 0.1% formic acid in water and acetonitrile).
Flow Rate 0.3-0.5 mL/min.
Ionization Mode ESI negative or positive mode (to be optimized).
Detection Mode Multiple Reaction Monitoring (MRM).

MRM Transition Optimization:

The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

  • Precursor Ion ([M-H]⁻ or [M+H]⁺): For a molecular weight of 426.4, the precursor ion would be approximately m/z 425.4 in negative mode or m/z 427.4 in positive mode.

  • Product Ions: Fragment ions are generated by collision-induced dissociation (CID) of the precursor ion. The most intense and stable fragment ions are selected for quantification (quantifier) and confirmation (qualifier).

Data Analysis:

Similar to the HPLC method, a calibration curve is constructed using the peak areas of the quantifier MRM transition. The qualifier ion is used to confirm the identity of the analyte in the samples.

Method Validation Parameters

A validated analytical method ensures reliable and reproducible results. The following table summarizes key validation parameters and their typical acceptance criteria, which should be established for the specific analytical method being used.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Precision (Repeatability and Intermediate Precision) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) < 15%
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Recovery between 85% and 115%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte.

Visualizations

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a plant matrix.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Filtration Filtration/Purification Extraction->Filtration HPLC_UPLC HPLC or UPLC-MS/MS Filtration->HPLC_UPLC Sample Injection Data_Acquisition Data Acquisition HPLC_UPLC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Investigating Bioactivity: A Proposed Signaling Pathway Workflow

While the direct signaling pathways of this compound are not yet fully elucidated, its potential anti-inflammatory properties can be investigated. The following diagram outlines a hypothetical workflow to study its effect on the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cellular Model cluster_1 NF-κB Pathway Analysis cluster_2 Downstream Effects Cell_Culture Immune Cells (e.g., Macrophages) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment This compound Treatment Stimulation->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Western_Blot Western Blot (p-IκBα, p-p65) Protein_Extraction->Western_Blot NFkB_Activation Assessment of NF-κB Activation Western_Blot->NFkB_Activation Cytokine_Analysis Cytokine Expression Analysis NFkB_Activation->Cytokine_Analysis qPCR qPCR (TNF-α, IL-6, IL-1β) RNA_Extraction->qPCR qPCR->Cytokine_Analysis

References

Application Notes and Protocols for Peucedanol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 7-O-glucoside is a natural coumarin compound found in various plants, including those of the Peucedanum genus.[1][2] It has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This document provides detailed application notes and protocols for the formulation of this compound for experimental use in both in vitro and in vivo studies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective formulation.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₁₀[3][4][5]
Molecular Weight 426.4 g/mol [5]
Appearance Colorless crystalline powder
Solubility Good solubility in water. Slightly soluble (2.5 g/L) at 25°C.[3] Soluble in DMSO, Ethanol, and DMF.[1]ChemBK, Guidechem[3], InvivoChem[1]
Stability Relatively stable at room temperature. Decomposes under high temperature and light. Stable under recommended transport and storage conditions.[6]ChemBK, ChemFaces[6]
Storage Store at 2-8°C. For stock solutions, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]ChemBK, InvivoChem[1]

Experimental Protocols

General Handling and Storage
  • Handling: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Storage of Stock Solutions: Once dissolved, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1]

Preparation of Stock Solutions for In Vitro Use

The choice of solvent for preparing a stock solution will depend on the specific requirements of the cell culture medium and the experimental design.

Protocol 1: Preparation of an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add sterile, purified water (e.g., cell culture grade water) to the powder.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot and store at -20°C or -80°C.

Protocol 2: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add high-purity dimethyl sulfoxide (DMSO) to the powder.

  • Mixing: Vortex or sonicate until the compound is fully dissolved.

  • Storage: Aliquot and store at -20°C or -80°C.

Note on DMSO Usage: When using a DMSO stock solution for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Formulation for In Vivo Administration

The formulation for in vivo studies will depend on the route of administration (e.g., oral, intravenous, intraperitoneal). Given its good water solubility, aqueous-based vehicles are preferred.

Protocol 3: Oral Gavage Formulation

  • Vehicle Preparation: Prepare a sterile aqueous vehicle. This can be sterile water, saline (0.9% NaCl), or a buffered solution like phosphate-buffered saline (PBS).

  • Dissolution: Dissolve the required amount of this compound in the chosen vehicle to achieve the desired final concentration for dosing.

  • Verification: Ensure the solution is clear and free of particulates before administration.

Protocol 4: Intravenous (IV) Injection Formulation

  • Vehicle Preparation: Use a sterile, isotonic vehicle suitable for intravenous injection, such as sterile 0.9% sodium chloride (saline) or 5% dextrose solution.

  • Dissolution: Dissolve this compound in the sterile vehicle.

  • Sterilization: The final solution must be sterile. If not prepared under aseptic conditions, it should be sterilized using a 0.22 µm syringe filter.

  • Particulate Matter: Visually inspect the solution for any particulate matter before injection. The solution must be clear.

Important Considerations for In Vivo Formulations:

  • Tonicity: Ensure that formulations for parenteral administration are isotonic to prevent cellular damage at the injection site.

  • pH: The pH of the formulation should be close to physiological pH (7.2-7.4).

  • Sterility: All parenteral formulations must be sterile.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh Peucedanol 7-O-glucoside dissolve Dissolve in appropriate solvent (e.g., Water, DMSO) start->dissolve sterilize Sterile filter (0.22 µm) dissolve->sterilize stock Prepare stock solution (e.g., 10 mM) sterilize->stock store Aliquot and store at -20°C / -80°C stock->store treat Treat cells with diluted This compound store->treat culture Culture cells (e.g., RAW 264.7) culture->treat induce Induce with stimulus (e.g., LPS) treat->induce incubate Incubate for a defined period induce->incubate collect Collect cells and supernatant incubate->collect analysis Perform assays: - Cytotoxicity (MTT) - ELISA (Cytokines) - Western Blot (Proteins) - qPCR (Gene expression) collect->analysis

Caption: Workflow for preparing and using this compound in in vitro cell-based assays.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_formulation Formulation cluster_animal Animal Study cluster_endpoint Endpoint Analysis weigh Weigh Peucedanol 7-O-glucoside dissolve_vehicle Dissolve in sterile vehicle (e.g., Saline) weigh->dissolve_vehicle check Check for clarity, pH, and isotonicity dissolve_vehicle->check administer Administer formulation (e.g., Oral gavage, IV) check->administer acclimate Acclimatize animals acclimate->administer induce_model Induce disease model (if applicable) administer->induce_model monitor Monitor animal health and collect data induce_model->monitor euthanize Euthanize animals monitor->euthanize collect_samples Collect tissues and blood samples euthanize->collect_samples analyze_samples Analyze samples: - Histology - Biomarker analysis - Gene expression collect_samples->analyze_samples

Caption: General workflow for the formulation and administration of this compound in in vivo animal models.

Putative Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of similar glucosides, the following pathway is a plausible area of investigation for this compound's mechanism of action.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates P7G This compound P7G->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes Activates transcription

Caption: A putative signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Peucedanol 7-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Peucedanol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

A1: this compound is a natural coumarin glycoside. It can be isolated from various plant species, notably from the roots of Peucedanum praeruptorum Dunn and Peucedanum japonicum.[1][2][3] These plants are recognized for their content of bioactive compounds, including various coumarins.[1][4]

Q2: What are the general properties of this compound relevant to its extraction?

A2: this compound is a colorless crystalline powder.[2] It is soluble in water and can be dissolved in some organic solvents.[2] It is relatively stable at room temperature but may degrade under high temperatures and exposure to light.[2] Its glycosidic nature makes it more polar than its aglycone, peucedanol, which influences the choice of extraction solvents.

Q3: Which solvents are most effective for extracting this compound?

A3: Due to its polarity, hydroalcoholic solutions are generally effective. Ethanol and methanol are commonly used, often in mixtures with water. For instance, 95% ethanol has been used for the reflux extraction of this compound from Peucedanum japonicum.[2] The optimal solvent and its concentration may vary depending on the plant matrix and the extraction technique employed.

Q4: What are the common methods for purifying this compound after initial extraction?

A4: After the initial solvent extraction, purification is typically achieved through chromatographic techniques. Column chromatography using silica gel or other stationary phases is a common method.[5][6] Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain a high-purity compound.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inappropriate Solvent System: The solvent may not be optimal for solubilizing the target compound from the plant matrix.1. Optimize Solvent Polarity: Test different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%). For coumarin glycosides, slightly more polar solvents are often effective.
2. Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant material into the solvent.2. Adjust Extraction Parameters: Increase the extraction time or temperature. For heat-sensitive compounds like this compound, consider milder heating or alternative methods like ultrasound-assisted extraction to avoid degradation.[8][9]
3. Inadequate Grinding of Plant Material: A larger particle size reduces the surface area available for solvent penetration.3. Ensure Fine Grinding: Grind the dried plant material to a fine powder to maximize the surface area for extraction.
Degradation of Target Compound 1. High Temperature: this compound is known to be sensitive to high temperatures.[2]1. Use Milder Extraction Conditions: Employ lower temperatures for a longer duration or use non-thermal methods like ultrasonic-assisted extraction.[10]
2. Exposure to Light: Prolonged exposure to light can lead to the degradation of coumarins.2. Protect from Light: Conduct the extraction and subsequent processing steps in amber-colored glassware or under subdued light.
3. pH Instability: Extreme pH values can cause hydrolysis of the glycosidic bond.3. Maintain Neutral pH: Ensure the pH of the extraction solvent is near neutral unless a specific pH is required for the chosen method.
Co-extraction of Impurities 1. Solvent with Broad Selectivity: The chosen solvent may be extracting a wide range of compounds with similar polarities.1. Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract. For example, after initial ethanol extraction, the extract can be suspended in water and partitioned with a less polar solvent like ethyl acetate to separate compounds based on their polarity.[11]
2. Complex Plant Matrix: The source material naturally contains many other compounds.2. Chromatographic Purification: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution to separate the target compound from impurities.[5][6][11]
Issues with Chromatographic Purification 1. Poor Separation on Column Chromatography: The chosen solvent system for elution may not be resolving the target compound from impurities.1. Optimize Mobile Phase: Develop an optimal mobile phase system using Thin Layer Chromatography (TLC) before running the column. A gradient elution from a non-polar to a more polar solvent system often yields better separation.[11]
2. Irreversible Adsorption on Stationary Phase: The compound may be strongly binding to the silica gel or other adsorbent.2. Change Stationary Phase: Consider using a different stationary phase, such as reversed-phase C18 silica, if the compound is highly polar.

Data Presentation

The following table summarizes the impact of various extraction parameters on the yield of coumarins and flavonoids from plant sources, providing a general guideline for optimizing the extraction of this compound.

Parameter Variation Effect on Yield Reference for Similar Compounds
Solvent Concentration Ethanol (50% -> 70% -> 95%)Yield often increases with ethanol concentration up to a certain point, after which it may plateau or decrease. An optimal concentration (e.g., 70% ethanol) is often found.[9][12]
Temperature 40°C -> 60°C -> 80°CHigher temperatures generally increase extraction efficiency, but can also lead to degradation of thermolabile compounds. An optimal temperature needs to be determined.[8][13]
Extraction Time 30 min -> 60 min -> 120 minYield typically increases with time, but longer durations may not significantly increase yield and can risk compound degradation.[8][10]
Solid-to-Liquid Ratio 1:10 -> 1:20 -> 1:30 (g/mL)A higher ratio (more solvent) generally improves extraction efficiency by increasing the concentration gradient, but can also lead to more dilute extracts requiring further concentration.[9][12]
Ultrasonic Power 100 W -> 250 W -> 400 WIncreasing ultrasonic power can enhance extraction by improving cell wall disruption, but excessive power can degrade the target compound.[9][10][12]

Experimental Protocols

General Extraction Protocol from Peucedanum japonicum

This protocol is based on the methodology described for the extraction of phytochemicals, including this compound, from Peucedanum japonicum.[2]

  • Sample Preparation: Dry the plant material (e.g., roots) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Take 10 grams of the powdered sample and mix with 200 mL of 95% ethanol.

    • Perform reflux extraction. Repeat the extraction process three times to ensure maximum recovery.

  • Filtration and Concentration:

    • After each extraction, filter the mixture through Whatman No. 1 filter paper.

    • Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure.

  • Storage: Store the concentrated crude extract in a cool, dark place until further purification and analysis.

HPLC Quantification of this compound

This method is adapted from the analysis of phenolic compounds in Peucedanum japonicum.[2]

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound standard at a concentration of 1 mg/mL in HPLC-grade methanol.

    • Dissolve the crude extract in HPLC-grade methanol to a final concentration of 30 mg/mL.

    • Sonicate both standard and sample solutions for 15-20 minutes and filter through a 0.45 µm membrane filter before injection.

  • HPLC Conditions:

    • Column: YMC Pack-Pro C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% trifluoroacetic acid (B).

    • Detection: UV detector set at an appropriate wavelength for this compound (a wavelength scan would be needed to determine the optimal absorbance, likely in the range of 280-330 nm for coumarins).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using serial dilutions of the standard solution. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

Extraction_Workflow PlantMaterial Plant Material (e.g., Peucedanum roots) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol, Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Chromatographic Purification (e.g., Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Analysis (e.g., HPLC) PureCompound->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Potential Anti-Inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not extensively studied, many coumarins and flavonoid glycosides exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[14]

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_IkB->NFkB IκBα degradation releases NF-κB GeneExpression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->GeneExpression induces transcription of PeucedanolGlucoside This compound PeucedanolGlucoside->IKK Inhibits

References

Overcoming solubility issues with Peucedanol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Peucedanol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural coumarin glucoside isolated from the roots of plants such as Peucedanum praeruptorum Dunn.[1] It is a colorless crystalline powder with a molecular weight of approximately 426.41 g/mol .[1][2] It is reported to have several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3]

Q2: What is the expected solubility of this compound?

The solubility of this compound can be variable. While some sources suggest it has good solubility in water, others indicate it may be sparingly soluble and require organic solvents.[3] One source specifies its water solubility as 2.5 g/L at 25°C. For in vitro experiments, it is often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[4]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

For most in vitro applications, a stock solution can be prepared in DMSO.[4] It is recommended to start with a small amount of the compound to test its solubility in the chosen solvent before dissolving the entire batch.

Q4: Can I use this compound directly in aqueous buffers for my experiments?

Directly dissolving this compound in aqueous buffers may lead to precipitation, especially at higher concentrations.[5] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium with vigorous mixing.[5] The final concentration of the organic solvent in the cell culture or assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Q5: What are some common formulation strategies for in vivo administration of this compound?

For in vivo studies, especially for oral or injection routes, various formulation strategies can be employed to handle the low water solubility of this compound. These can include suspensions in vehicles like carboxymethyl cellulose (CMC) or solutions using co-solvents and surfactants.[4]

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Solvent Incompatibility: The chosen solvent may not be appropriate.

    • Solution: If dissolving in an aqueous buffer fails, try preparing a stock solution in an organic solvent such as DMSO, ethanol, or DMF.[4] Always test with a small amount first.

  • Low Temperature: Solubility can be temperature-dependent.

    • Solution: Gentle warming of the solvent may aid dissolution.[6] However, be cautious as high temperatures can degrade the compound.[3]

  • Insufficient Mixing: The compound may not be adequately dispersed in the solvent.

    • Solution: Use vigorous vortexing or sonication to aid dissolution.[7]

Issue: My this compound solution is cloudy or shows precipitation after dilution in an aqueous medium.

Possible Causes and Solutions:

  • "Crashing Out" of the Compound: This occurs when a concentrated organic stock solution is diluted into an aqueous buffer where the compound is less soluble.[5]

    • Solution 1: Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[5]

    • Solution 2: Ensure the final concentration of the organic solvent in the aqueous medium is sufficient to maintain solubility, but still biocompatible (e.g., <0.5% DMSO).

    • Solution 3: Incorporate a non-ionic surfactant like Tween 80 or a co-solvent like PEG300 in your final formulation to enhance solubility.[4]

  • Precipitation Over Time: The working solution may be supersaturated and unstable.

    • Solution: Prepare fresh working solutions immediately before each experiment and avoid long-term storage of diluted aqueous solutions.[5]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityRemarks
Water2.5 g/L (at 25 °C)May require assistance like sonication for complete dissolution.
DMSOSolubleRecommended for preparing concentrated stock solutions.[4]
EthanolSolubleCan be used as an alternative to DMSO.[4]
DMFSolubleAnother alternative organic solvent.[4]

Table 2: Example Formulations for In Vivo Studies

Formulation TypeCompositionPreparation Notes
Oral Suspension 0.5% Carboxymethyl cellulose sodium (CMC Na) in ddH₂OPrepare the CMC Na solution first, then add the compound to make a suspension.[4]
Oral Solution 1 PEG400Dissolve the compound directly in PEG400.[4]
Oral Solution 2 0.25% Tween 80 and 0.5% Carboxymethyl celluloseDissolve the compound in this vehicle.[4]
Injection Formulation 10% DMSO, 90% Corn oilPrepare a concentrated DMSO stock solution first, then dilute with corn oil.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, weigh 4.26 mg.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the powder.

  • Dissolve: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Cyclodextrin Complexation for Enhanced Aqueous Solubility

This protocol is a general method for improving the solubility of flavonoids and can be adapted for this compound.[8][9]

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) through phase-solubility studies. A 1:1 molar ratio is common for flavonoids.[10][11]

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin at the desired concentration.

  • Complexation: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow for complex formation.[10]

  • Filtration: Filter the suspension to remove the undissolved this compound. The filtrate will contain the soluble complex.

  • Lyophilization (Optional): The aqueous solution of the complex can be freeze-dried to obtain a solid powder of the this compound-cyclodextrin inclusion complex, which can be readily dissolved in water.[12]

Protocol 3: Solid Dispersion by Solvent Evaporation Method

This is a general technique to enhance the solubility of poorly soluble drugs by dispersing them in a hydrophilic carrier.[13][14]

  • Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) K-30 or polyethylene glycol (PEG) 6000.

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol).[13]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure or by heating on a water bath to obtain a solid mass.[13]

  • Pulverization: Grind the resulting solid dispersion into a fine powder and pass it through a sieve.

  • Storage: Store the solid dispersion powder in a desiccator before use.

Visualizations

Signaling Pathways

Based on the known anti-inflammatory properties of this compound and the mechanisms of action of structurally similar flavonoid glucosides, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.[15][16][17]

G Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway activates IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Peucedanol_7_O_glucoside This compound Peucedanol_7_O_glucoside->MAPK_Pathway inhibits Peucedanol_7_O_glucoside->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression induces

Caption: Hypothesized mechanism of this compound.

Experimental Workflows

G Workflow for Preparing a Soluble Working Solution Start Start with Peucedanol 7-O-glucoside Powder Weigh Weigh Compound Start->Weigh Dissolve_DMSO Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve_DMSO Stock_Solution 10 mM Stock Solution (Store at -20°C) Dissolve_DMSO->Stock_Solution Dilute Dilute Stock Solution into Aqueous Buffer (Vortex vigorously) Stock_Solution->Dilute Troubleshoot Precipitation Occurs? Dilute->Troubleshoot Working_Solution Final Working Solution (Use immediately) End End Working_Solution->End Troubleshoot->Working_Solution No Add_Surfactant Add Surfactant/Co-solvent (e.g., Tween 80, PEG300) Troubleshoot->Add_Surfactant Yes Add_Surfactant->Dilute

Caption: Preparing a soluble working solution.

G Logical Flow for Solubility Enhancement Strategy Selection Start Solubility Issue with This compound Initial_Test Initial Solubility Test (Water, DMSO, Ethanol) Start->Initial_Test Direct_Use Prepare Stock in Organic Solvent & Dilute into Aqueous Medium Initial_Test->Direct_Use Soluble in Organic Solvent Further_Enhancement Need for Higher Aqueous Concentration or Stability? Direct_Use->Further_Enhancement Cyclodextrin Cyclodextrin Complexation Further_Enhancement->Cyclodextrin Yes Solid_Dispersion Solid Dispersion Further_Enhancement->Solid_Dispersion Yes End Proceed with Experiment Further_Enhancement->End No Cyclodextrin->End Solid_Dispersion->End

Caption: Selecting a solubility enhancement strategy.

References

Technical Support Center: Peucedanol 7-O-glucoside Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peucedanol 7-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a coumarin glucoside that is relatively stable at room temperature when protected from light.[1] However, its stability is significantly influenced by factors such as temperature, light exposure, pH, and the presence of oxidizing or reducing agents.[1]

Q2: In which solvents is this compound soluble?

A2: this compound has good solubility in water and can be dissolved in some organic solvents.[1] For laboratory purposes, common solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol are often used to prepare stock solutions. Due to the glycosidic moiety, it exhibits better solubility in polar solvents.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors leading to the degradation of this compound are:

  • High Temperatures: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[1]

  • Light Exposure: As a coumarin derivative, it is susceptible to photodegradation.[1]

  • Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the lactone ring of the coumarin structure.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to chemical decomposition.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of coumarin glucosides, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the O-glycosidic bond to yield peucedanol (aglycone) and a glucose molecule. The lactone ring of the coumarin core can also be hydrolyzed, particularly under alkaline conditions.[2]

  • Oxidation: The aromatic ring and other functional groups can be susceptible to oxidation, leading to hydroxylated or other oxidized derivatives.[3][4][5]

  • Photodegradation: UV light can induce various reactions, including dimerization or rearrangement of the coumarin structure.[6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent results in stability studies.
  • Possible Cause 1: Inconsistent Stock Solution Preparation.

    • Solution: Ensure a standardized and reproducible protocol for preparing stock solutions. Use a calibrated analytical balance and volumetric flasks. For sparingly soluble compounds, gentle warming or sonication can aid dissolution, but care must be taken to avoid degradation. Always visually inspect for complete dissolution.

  • Possible Cause 2: Fluctuation in Storage Conditions.

    • Solution: Store all stability samples under tightly controlled and monitored conditions (temperature, humidity, light). Use calibrated stability chambers. For light-sensitive compounds like this compound, use amber vials or wrap containers in aluminum foil.

  • Possible Cause 3: Inadequate HPLC Method.

    • Solution: Develop and validate a stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Issue 2: Difficulty in dissolving this compound.
  • Possible Cause 1: Inappropriate Solvent.

    • Solution: While soluble in water, for higher concentrations, organic or aqueous-organic mixtures may be necessary. Start with common solvents like DMSO for a concentrated stock, which can then be diluted into aqueous buffers for experiments. Test a range of solvents and co-solvents (e.g., ethanol/water mixtures) to find the optimal solubility.

  • Possible Cause 2: Low-Quality Material.

    • Solution: Ensure the purity of the this compound. Impurities can sometimes affect solubility. Obtain a certificate of analysis from the supplier.

Issue 3: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause 1: Degradation during sample preparation or analysis.

    • Solution: Minimize the time samples are kept at room temperature before analysis. Use an autosampler with temperature control if available. Ensure the mobile phase is not reactive with the compound.

  • Possible Cause 2: Contamination.

    • Solution: Use high-purity solvents and reagents. Filter all solutions before use. Run blank injections of the solvent to check for contaminants.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the stability of this compound.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of high-purity DMSO in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with DMSO.

    • Store the stock solution in small aliquots at -20°C or -80°C in amber vials.

  • Working Solutions:

    • Thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration using the appropriate solvent for your experiment (e.g., cell culture medium, buffer, or a specific organic solvent).

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents (e.g., methanol, water, 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder and the sample solution at 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable analytical method, such as HPLC-UV/PDA or LC-MS, to determine the percentage of degradation and to profile the degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Protected from Light)

SolventTime (days)% Remaining this compound
Water (pH 7)0100
798.5
3095.2
Methanol0100
799.1
3097.8
Ethanol0100
799.3
3098.1
DMSO0100
799.5
3098.9

Table 2: Hypothetical Forced Degradation of this compound

Stress ConditionDuration (hours)% DegradationNumber of Degradation Products
0.1 M HCl, 60°C2415.22
0.1 M NaOH, 60°C2425.83
3% H₂O₂, RT2410.51
Heat (80°C)488.31
UV Light (254 nm)2435.14

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions in Different Solvents prep_stock->prep_work acid Acid Hydrolysis prep_work->acid Expose to Stress base Base Hydrolysis prep_work->base Expose to Stress oxidation Oxidation prep_work->oxidation Expose to Stress thermal Thermal prep_work->thermal Expose to Stress photo Photodegradation prep_work->photo Expose to Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Identification hplc->lcms data Data Analysis (% Degradation, Kinetics) lcms->data G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation P7G This compound Aglycone Peucedanol (Aglycone) P7G->Aglycone Acid/Base Enzymatic Glucose Glucose Oxidized Oxidized Products P7G->Oxidized Oxidizing Agents (e.g., H₂O₂) Photo Photodegradation Products (e.g., Dimers) P7G->Photo UV Light G start Problem with HPLC Results q1 Are peaks well-resolved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is baseline stable? a1_yes->q2 sol1 Optimize Mobile Phase (Gradient, pH, Organic Ratio) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are peak areas reproducible? a2_yes->q3 sol2 Check Solvent Quality Degas Mobile Phase Clean System a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Method Optimized a3_yes->end sol3 Check Injector Precision Ensure Complete Dissolution a3_no->sol3 sol3->end

References

Technical Support Center: Peucedanol 7-O-glucoside Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peucedanol 7-O-glucoside. The information provided is designed to address common issues encountered during experimental studies of its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a natural coumarin glycoside isolated from the roots of Peucedanum praeruptorum Dunn[1]. Understanding its degradation profile is crucial for drug development to identify potential degradants that may impact efficacy, safety, and stability of the final product. Forced degradation studies help to establish the intrinsic stability of the molecule, elucidate degradation pathways, and develop stability-indicating analytical methods as required by regulatory agencies[2][3].

Q2: What are the typical conditions that can cause degradation of this compound?

Based on general knowledge of coumarin glycosides, this compound is expected to be susceptible to degradation under the following conditions:

  • Acidic and Alkaline Hydrolysis: Cleavage of the glycosidic bond and/or opening of the lactone ring.

  • Oxidation: Degradation by oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • High Temperatures: Thermal decomposition.

This compound is reported to be relatively stable at room temperature but can decompose under high temperature and light conditions[4].

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of other coumarin glycosides, the following products can be anticipated:

  • Acid Hydrolysis: The primary degradation products are expected to be the aglycone, Peucedanol , and D-glucose , resulting from the cleavage of the O-glycosidic bond[5][6].

  • Alkaline Hydrolysis: Alkaline conditions can open the lactone ring of the coumarin structure to form a salt of coumarinic acid (the cis-isomer), which can then isomerize to the more stable coumaric acid salt (the trans-isomer) upon prolonged exposure[7][8]. The glycosidic bond may also be cleaved under strong alkaline conditions.

  • Oxidative Degradation: Oxidation, for example with hydrogen peroxide, can lead to the formation of various hydroxylated derivatives on the aromatic ring and the side chain, as well as potential ring-opening products[9][10][11].

  • Photodegradation: Exposure to UV light may cause dimerization of the coumarin moiety or other complex rearrangements and cleavage of the molecule[12][13].

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of a this compound Sample

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation 1. Check Sample Handling and Storage: Ensure the sample was protected from light and stored at an appropriate temperature. This compound is sensitive to heat and light[4].2. Review Solvent pH: If the mobile phase or sample solvent is acidic or basic, it may be causing on-column or in-vial degradation. Consider using a neutral pH if possible.3. Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, intentionally degrade the sample under controlled acidic, basic, oxidative, and photolytic conditions. Compare the chromatograms to identify the unknown peaks.
Contamination 1. Analyze a Blank: Inject a blank solvent to check for contamination from the solvent or HPLC system.2. Check Sample Preparation: Ensure all glassware and equipment used for sample preparation are clean.
Impurity in the Standard 1. Verify Standard Purity: Check the certificate of analysis for the this compound standard. If possible, use a standard from a different batch or supplier to confirm.2. Use a High-Resolution Method: Employ a high-resolution HPLC method (e.g., UPLC) to ensure adequate separation of the main peak from any closely eluting impurities.
Issue 2: Difficulty in Identifying Degradation Products by LC-MS

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Ionization Mode 1. Test Both Positive and Negative Modes: Analyze the degraded sample in both positive and negative ionization modes. Coumarin aglycones and their hydroxylated derivatives may ionize better in one mode over the other.2. Optimize MS Parameters: Optimize the fragmentor voltage and collision energy to obtain informative fragment ions for structural elucidation.
Low Concentration of Degradants 1. Concentrate the Sample: If the degradation is minimal, concentrate the sample to increase the concentration of the degradation products.2. Increase Injection Volume: Inject a larger volume of the sample if the HPLC method allows.
Complex Fragmentation Pattern 1. Perform MS/MS (MSn) Analysis: Use tandem mass spectrometry to isolate the precursor ion of the unknown peak and generate a fragmentation pattern. This will help in identifying the structure.2. Compare with Known Fragmentation of Coumarins: Refer to literature on the mass spectral fragmentation of similar coumarin glycosides and their aglycones to aid in identification[14][15][16].

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method[2][3].

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC-MS method.

Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products

This method can be used to separate and identify this compound from its potential degradation products.

  • Chromatographic System: UPLC system coupled with a Q-TOF mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • MS/MS: Data-dependent acquisition to trigger fragmentation of the most intense ions.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress Condition Potential Degradation Products Expected m/z [M+H]+ / [M-H]- Mechanism
Acid Hydrolysis Peucedanol (Aglycone)265.11 / 263.10Cleavage of glycosidic bond
D-Glucose181.07 (adducts) / 179.06Cleavage of glycosidic bond
Alkaline Hydrolysis Peucedanol-7-O-coumarinate445.16 / 443.15Lactone ring opening
Peucedanol-7-O-coumarate445.16 / 443.15Isomerization
Oxidative Degradation Hydroxylated this compound467.15 / 465.14Hydroxylation
Ring-opened productsVariableOxidative cleavage
Photodegradation Dimer of this compound901.31 / 899.29[2+2] cycloaddition

Note: The m/z values are theoretical and may vary depending on the adducts formed.

Visualizations

Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC / UPLC Acid->HPLC Sample Injection Base Alkaline Hydrolysis Base->HPLC Sample Injection Oxidation Oxidation Oxidation->HPLC Sample Injection Photo Photolysis Photo->HPLC Sample Injection Thermal Thermal Thermal->HPLC Sample Injection MS MS / MS/MS HPLC->MS Peak Detection Structure Structure Elucidation MS->Structure Fragmentation Analysis Peucedanol This compound Peucedanol->Acid Stress Conditions Peucedanol->Base Stress Conditions Peucedanol->Oxidation Stress Conditions Peucedanol->Photo Stress Conditions Peucedanol->Thermal Stress Conditions Hydrolysis_Pathway P7G This compound Aglycone Peucedanol (Aglycone) P7G->Aglycone  Acid Hydrolysis (Glycosidic Cleavage) Glucose D-Glucose P7G->Glucose  Acid Hydrolysis (Glycosidic Cleavage) Coumarinate Coumarinate Derivative P7G->Coumarinate Alkaline Hydrolysis (Lactone Opening) Coumarate Coumarate Derivative Coumarinate->Coumarate Isomerization

References

How to prevent degradation of Peucedanol 7-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Peucedanol 7-O-glucoside to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[1]. If the compound is in a solvent, it is best to store it at -80°C for up to 6 months or at -20°C for up to 1 month[1]. For general laboratory use, refrigeration at 2-8°C is also recommended[2][3][4].

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, it is crucial to store the compound in a tightly sealed container, protected from light and air[2]. The product is stable at ambient temperature for a few days during ordinary shipping[1]. For long-term storage, follow the recommended temperature guidelines.

Q3: What factors can cause the degradation of this compound?

A3: this compound is susceptible to degradation under several conditions. Key factors to avoid include:

  • High Temperatures: The compound is more stable at lower temperatures[1][5].

  • Light: Exposure to light can lead to decomposition[2][5].

  • Extreme pH: As a coumarin glycoside, its stability is pH-dependent. Strong acids and alkalis should be avoided[2]. Studies on other coumarins show that degradation rates increase with increasing pH[6][7][8].

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents can cause chemical degradation[2].

  • Oxygen: The presence of oxygen can contribute to the degradation of coumarins[6][7][8].

Q4: How should I prepare and store solutions of this compound?

A4: this compound is soluble in water and some organic solvents like DMSO[1][5]. When preparing stock solutions, it is recommended to:

  • Use an appropriate solvent based on your experimental needs.

  • Once the stock solution is prepared, aliquot it into smaller, single-use volumes.

  • Store the aliquots in tightly sealed vials at -20°C or -80°C[1][4].

  • Avoid repeated freeze-thaw cycles to minimize degradation[1].

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial[4].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or purity over time. Improper storage conditions (e.g., elevated temperature, exposure to light).Store the compound at the recommended temperature (-20°C for long-term powder storage) in a dark, airtight container[1][2].
Repeated freeze-thaw cycles of solutions.Aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations[1][4].
Contamination with incompatible substances.Avoid contact with strong acids, bases, and oxidizing agents[2]. Use high-purity solvents for preparing solutions.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound.Review storage and handling procedures. Analyze a fresh, properly stored sample to confirm. Potential degradation products could arise from hydrolysis of the glycosidic bond or modification of the coumarin structure.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation.Prepare fresh solutions from a properly stored stock for each experiment. Quantify the concentration of the solution before use if degradation is suspected.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder-20°CUp to 3 years[1]
Powder4°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[1]
In Solvent-20°CUp to 1 month[1]
General2-8°CNot specified[2][3][4]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution

This protocol outlines a method to assess the stability of a this compound solution under different conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO, water) to a known concentration (e.g., 10 mM).

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber vials to protect from light.

    • Divide the vials into different storage conditions to be tested (e.g., 4°C, room temperature, 37°C).

    • For each condition, prepare a set of vials for analysis at different time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Sample Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Analyze the sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

    • The HPLC method should be capable of separating the parent compound from potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

Potential Degradation Pathway of this compound P7G This compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) P7G->Hydrolysis Glycosidic Bond Cleavage Oxidation Oxidation (Light/Oxygen) P7G->Oxidation Coumarin Ring Oxidation Peucedanol Peucedanol (Aglycone) Hydrolysis->Peucedanol Glucose Glucose Hydrolysis->Glucose Oxidized_Products Oxidized Coumarin Derivatives Oxidation->Oxidized_Products

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment start Start prep_stock Prepare Stock Solution of this compound start->prep_stock aliquot Aliquot into Vials prep_stock->aliquot storage Store under Different Conditions (Temp, Light) aliquot->storage analysis Analyze at Time Points (HPLC/LC-MS) storage->analysis data Calculate Degradation Rate analysis->data end End data->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Compound Degradation issue Issue: Inconsistent Results or Purity Loss check_storage Check Storage Conditions: Temp, Light, Air-tight? issue->check_storage check_handling Check Solution Handling: Repeated Freeze-Thaw? check_storage->check_handling Yes correct_storage Action: Store at -20°C in Dark, Airtight Container check_storage->correct_storage No aliquot_solution Action: Aliquot New Stock Solution check_handling->aliquot_solution Yes retest Retest Experiment check_handling->retest No correct_storage->retest aliquot_solution->retest

Caption: A logical guide for troubleshooting compound degradation issues.

References

Technical Support Center: Enhancing the Bioavailability of Peucedanol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Peucedanol 7-O-glucoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Low Solubility of this compound

Q1: My experimental results show variable solubility for this compound. Sometimes it appears soluble, other times not. Why is this happening and what can I do?

A1: This is a common issue. While some sources describe this compound as having good water solubility, other data indicates it is only slightly soluble (approximately 2.5 g/L at 25°C)[1]. This discrepancy can lead to inconsistent results. The perceived solubility can be affected by factors such as pH, temperature, and the presence of other substances in your formulation.

Troubleshooting Steps:

  • Verify Purity: Ensure the purity of your this compound sample, as impurities can affect solubility.

  • Precise pH Control: Buffer your aqueous solutions to a consistent pH and check for any pH-dependent solubility.

  • Temperature Control: Maintain a constant temperature during your experiments, as solubility can be temperature-sensitive.

  • Consider Supersaturation: You might be creating a supersaturated solution that is not stable over time, leading to precipitation. Observe your solutions over a longer period to check for stability.

  • Standardize Dissolution Method: Use a consistent method for dissolving the compound, including stirring speed and duration.

Q2: I am struggling with the low aqueous solubility of this compound for my in vitro and in vivo experiments. What strategies can I use to improve it?

A2: Low aqueous solubility is a significant barrier to achieving adequate bioavailability. Here are several common and effective strategies to enhance the solubility of glycosides like this compound:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility[2][3]. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or liposomes can significantly improve its solubility and oral absorption[4][5].

  • Use of Co-solvents: Employing co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol in your vehicle can increase solubility. However, be mindful of their potential toxicity in in vivo studies.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.

Issue 2: Poor Permeability Across Intestinal Epithelium

Q3: My Caco-2 permeability assay results for this compound are low and variable. What could be the reasons and how can I optimize my assay?

A3: Low and variable apparent permeability (Papp) in Caco-2 assays can be due to several factors related to the compound's properties and the experimental setup.

Troubleshooting Steps:

  • Non-Specific Binding: Lipophilic compounds can bind to plasticware, reducing the effective concentration available for transport. Consider using low-binding plates or pre-treating your plates with a blocking agent. The addition of bovine serum albumin (BSA) to the basolateral chamber can also help reduce non-specific binding.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells, resulting in low Papp values. To investigate this, you can perform the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil).

  • Metabolism within Caco-2 Cells: Caco-2 cells express some metabolic enzymes. The compound might be metabolized during the assay, leading to an underestimation of its permeability. Analyze both apical and basolateral chambers for potential metabolites.

  • Cell Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A drop in TEER indicates compromised cell junctions.

  • Control Compounds: Always include high and low permeability control compounds (e.g., propranolol and mannitol, respectively) to validate your assay performance.

Q4: How can I improve the intestinal permeability of this compound?

A4: Enhancing intestinal permeability often involves formulation strategies that can protect the compound from degradation and facilitate its transport across the intestinal epithelium.

  • Permeation Enhancers: Certain excipients can act as permeation enhancers by transiently opening the tight junctions between intestinal cells. Examples include piperine (an extract from black pepper) and certain surfactants[6].

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.

  • Lipid-Based Formulations: As mentioned for solubility, lipid-based formulations can also improve permeability by promoting lymphatic transport and bypassing first-pass metabolism in the liver.

Issue 3: Suspected High First-Pass Metabolism

Q5: I have administered this compound orally in my animal model, but the plasma concentrations of the parent compound are very low, while I detect the aglycone (Peucedanol). What is happening?

A5: This is a common phenomenon for many flavonoid and coumarin glycosides. The glycosidic bond is often cleaved by enzymes in the gastrointestinal tract or by the gut microbiota, releasing the aglycone (Peucedanol)[5]. The aglycone is then absorbed. It is also possible that the absorbed glucoside is rapidly metabolized in the liver (first-pass metabolism).

Troubleshooting and Investigation Steps:

  • In Vitro Metabolism Studies:

    • Simulated Gastric and Intestinal Fluids (SGF/SIF): Incubate this compound in SGF and SIF to assess its stability and potential for hydrolysis.

    • Gut Microbiota Incubation: Incubate the compound with fecal slurries from your animal model to determine the extent of metabolism by gut bacteria.

    • Liver Microsomes: Use liver microsomes to investigate the potential for hepatic metabolism.

  • Pharmacokinetic Study Design:

    • Intravenous (IV) Administration: Administer this compound intravenously to bypass the gastrointestinal tract and first-pass metabolism. This will help you determine its systemic clearance and volume of distribution.

    • Oral Administration of the Aglycone: If available, administer the aglycone (Peucedanol) orally to compare its pharmacokinetic profile with that of the glucoside.

  • Formulation Strategies to Reduce Metabolism:

    • Enzyme Inhibitors: Co-administration with inhibitors of specific metabolic enzymes could potentially increase the bioavailability of the parent compound, though this approach has its own set of challenges regarding safety and drug-drug interactions.

    • Protective Formulations: Encapsulation in nanoparticles or liposomes can protect the glycosidic bond from enzymatic cleavage in the gut.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₆O₁₀[7]
Molecular Weight426.4 g/mol [7]
Aqueous Solubility2.5 g/L (25°C)[1]
XlogP3-0.7[7]
Hydrogen Bond Donor Count6[2]
Hydrogen Bond Acceptor Count10[2]

Table 2: Representative Caco-2 Permeability Classification

Papp (x 10⁻⁶ cm/s)Absorption PotentialExample Compounds
< 1LowMannitol
1 - 10ModerateAtenolol
> 10HighPropranolol, Genistein

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Method:

  • Prepare a saturated aqueous solution of β-CD by dissolving it in deionized water with constant stirring.

  • Slowly add this compound to the β-CD solution in a 1:1 molar ratio.

  • Stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.

  • Determine the solubility of the complex in water and compare it to that of the free compound.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound

  • Control compounds (e.g., propranolol and mannitol)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Method:

  • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the TEER of the cell monolayers to ensure their integrity.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the transport buffer containing the test compound (this compound) and control compounds to the apical (AP) chamber.

  • Add fresh transport buffer to the basolateral (BL) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh transport buffer.

  • At the end of the experiment, collect samples from the AP chamber.

  • Analyze the concentration of the compounds in all samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Problem Low Oral Bioavailability of This compound Solubility Assess Aqueous Solubility (2.5 g/L) Problem->Solubility Investigate Permeability Determine Caco-2 Permeability (Papp) Problem->Permeability Investigate Metabolism Evaluate Metabolic Stability (Gut & Liver) Problem->Metabolism Investigate Sol_Strat Solubility Enhancement: - Cyclodextrin Complexation - Lipid Formulations Solubility->Sol_Strat Address Low Solubility Perm_Strat Permeability Enhancement: - Permeation Enhancers - Nanoparticles Permeability->Perm_Strat Address Low Permeability Met_Strat Metabolism Reduction: - Protective Formulations - Enzyme Inhibitors Metabolism->Met_Strat Address High Metabolism InVitro In Vitro Evaluation: - Re-assess Solubility - Re-assess Permeability Sol_Strat->InVitro Test Formulations Perm_Strat->InVitro Test Formulations Met_Strat->InVitro Test Formulations InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Select Promising Formulations

Caption: Workflow for troubleshooting and enhancing the bioavailability of this compound.

GI_Tract_Fate_of_Glycosides cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_absorption Absorption & Metabolism Oral This compound (Glycoside Form) Stomach Stomach (Acidic Environment) Oral->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Colon Colon Small_Intestine->Colon Enterocytes Enterocytes (Intestinal Cells) Small_Intestine->Enterocytes Absorption of Intact Glycoside (Limited) Aglycone Peucedanol (Aglycone) Small_Intestine->Aglycone Enzymatic Hydrolysis (e.g., Lactase) Colon->Aglycone Microbial Hydrolysis Portal_Vein Portal Vein Enterocytes->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Systemic Circulation Liver->Systemic Metabolites Metabolites Liver->Metabolites Phase I & II Metabolism Aglycone->Enterocytes Absorption of Aglycone Metabolites->Systemic

References

Cell toxicity issues with Peucedanol 7-O-glucoside concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peucedanol 7-O-glucoside, focusing on cell toxicity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a coumarin compound.[1] Coumarins are a class of natural products known for a variety of pharmacological activities, including anticancer properties.[1][2][3] In cancer cell lines, coumarin derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle.[1][4]

Q2: I am observing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: The particular cell line you are using may be highly sensitive to coumarin compounds.

  • Compound Purity: Ensure the purity of your this compound stock. Impurities could be more cytotoxic.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve the compound, ensure the final concentration in your culture medium is non-toxic to your cells. It is recommended to run a vehicle control (medium with the same concentration of solvent) to rule this out.

  • Assay Interference: Some compounds can interfere with the chemistry of cell viability assays like the MTT assay, leading to inaccurate readings.[5] Consider using an alternative cytotoxicity assay to confirm your results.

Q3: My results are not consistent across experiments. What are some common causes of variability in cytotoxicity assays?

A3: Inconsistent results in cytotoxicity assays can arise from several sources:

  • Cell Seeding Density: Ensure that you are seeding the same number of cells in each well, as variations in cell density can significantly impact results.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to changes in cell characteristics and responses.

  • Incubation Time: The duration of exposure to the compound can greatly influence the cytotoxic effect. Use a consistent incubation time for all experiments.

  • Pipetting Errors: Inaccurate pipetting of cells, compound, or assay reagents can introduce significant variability.

  • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to not use the outermost wells for critical measurements or to fill them with sterile PBS to minimize evaporation.

Q4: What are the potential mechanisms of cell toxicity for coumarin compounds like this compound?

A4: Coumarin compounds have been shown to exert their cytotoxic effects through various mechanisms, including:

  • Induction of Apoptosis: Many coumarins trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][6] This can involve the activation of caspases and modulation of Bcl-2 family proteins.[6][7]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, such as G1 or G2/M, preventing cancer cells from progressing to mitosis.[1]

  • Inhibition of Signaling Pathways: Coumarins can inhibit pro-survival signaling pathways like the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells.[1][4]

  • Generation of Reactive Oxygen Species (ROS): At higher concentrations, some coumarins can act as pro-oxidants, leading to increased ROS levels and subsequent oxidative stress-induced apoptosis.[1]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

This guide provides a workflow for troubleshooting common issues encountered during cell viability and cytotoxicity assays.

G cluster_0 Problem Identification cluster_1 Experimental Parameter Verification cluster_2 Assay Validation cluster_3 Resolution start Start: Unexpected Cell Viability Results check_morphology Check Cell Morphology Under Microscope start->check_morphology check_controls Review Positive and Negative Controls check_morphology->check_controls verify_concentration Verify Compound Concentration and Purity check_controls->verify_concentration verify_solvent Check Solvent Toxicity verify_concentration->verify_solvent verify_cells Assess Cell Health (Passage #, Density) verify_solvent->verify_cells assay_interference Test for Assay Interference verify_cells->assay_interference optimize_protocol Optimize Protocol (e.g., Incubation Time, Cell Density) verify_cells->optimize_protocol If parameters are off alternative_assay Perform Alternative Viability Assay (e.g., LDH, Trypan Blue) assay_interference->alternative_assay If interference is suspected alternative_assay->optimize_protocol end End: Reliable Results optimize_protocol->end

Caption: Troubleshooting workflow for unexpected cell viability results.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound on HL-60 Cells

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not widely available. Researchers should generate their own data based on their specific experimental conditions.

Concentration (µM)Cell Viability (%) (Mean ± SD)MethodIncubation Time (hours)
0 (Vehicle Control)100 ± 4.5MTT Assay48
1085.2 ± 5.1MTT Assay48
2562.7 ± 3.9MTT Assay48
5048.9 ± 4.2MTT Assay48
10023.1 ± 3.5MTT Assay48

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[8][9][10][11]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in 6-well plates.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathway Visualization

The following diagram illustrates a potential signaling pathway through which a coumarin compound like this compound might induce apoptosis, based on literature for related compounds.[1]

G cluster_0 Cellular Response to Coumarin Compound cluster_1 PI3K/Akt Signaling Pathway cluster_2 Mitochondrial Apoptosis Pathway compound This compound (Coumarin) pi3k PI3K compound->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes akt Akt pi3k->akt Activates akt->bcl2 Activates bcl2->bax Inhibits cas9 Caspase-9 bax->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic signaling pathway affected by coumarins.

References

Technical Support Center: Troubleshooting Interference in Assays Due to Potential Peucedanol 7-O-glucoside Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering assay interference potentially caused by the intrinsic fluorescence of Peucedanol 7-O-glucoside. As a coumarin derivative, this compound may exhibit fluorescent properties that can lead to false positives or negatives in fluorescence-based assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a natural product belonging to the coumarin family, isolated from plants such as Peucedanum praeruptorum Dunn.[1] Coumarins are a class of compounds known for their potential fluorescent properties. If this compound is fluorescent, its intrinsic signal can interfere with fluorescence-based assays, a phenomenon known as autofluorescence. This can lead to artificially high readings (false positives) in gain-of-signal assays or mask a true signal change.

Q2: How can I determine if this compound is fluorescent at the wavelengths used in my assay?

To confirm if the compound is autofluorescent under your experimental conditions, you should run a compound-only control. This involves measuring the fluorescence of this compound in the assay buffer at the same concentration used in your experiment, but without any other assay components (e.g., enzymes, detection reagents). A significant signal from this control well compared to a buffer-only blank indicates autofluorescence. For a more comprehensive analysis, performing a full excitation and emission spectral scan of the compound is recommended to understand its unique fluorescence profile.[2]

Q3: What are the common types of interference I might observe?

There are two primary mechanisms by which a compound can interfere with a fluorescence-based assay:

  • Autofluorescence: The compound itself fluoresces at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[3][4]

  • Quenching: The compound absorbs the excitation light or the emitted light from the assay's fluorophore, resulting in a decrease in the detected signal. This can lead to false-negative results in a gain-of-signal assay or false-positives in a loss-of-signal assay.[3][5]

Q4: My assay results show a steep dose-response curve with this compound. Could this be an artifact?

Unusually steep dose-response curves can sometimes be an indicator of non-specific assay interference, such as compound aggregation.[6] At higher concentrations, some compounds can form aggregates that may interfere with the assay optics or sequester assay components, leading to a sharp change in the signal.

Q5: Are there alternative assay formats that are less susceptible to fluorescence interference?

Yes, if significant interference from this compound is confirmed, consider using an orthogonal assay with a different detection method.[3][6] Examples include:

  • Luminescence-based assays: These assays, such as those using luciferase, have a very low background signal and are generally less prone to interference from fluorescent compounds.[4]

  • Time-Resolved Fluorescence (TRF): This method uses fluorophores with long-lived fluorescence signals (e.g., lanthanides). A delay between excitation and signal detection allows the short-lived background fluorescence from interfering compounds to decay.[6]

  • Label-free detection methods: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding events directly and are not susceptible to fluorescence interference.

  • LC-MS based assays: These methods can directly measure substrate conversion or product formation without the use of fluorescent probes.[6]

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment of Interference
  • Run Control Experiments:

    • Compound-only control: Add this compound to the assay buffer at the test concentration.

    • Vehicle control: Assay buffer with the same concentration of the compound's solvent (e.g., DMSO).

    • Positive and negative assay controls: To ensure the assay is performing as expected.

  • Data Analysis:

    • Compare the signal from the compound-only control to the vehicle control. A significantly higher signal suggests autofluorescence.

    • If the signal in your experimental wells is lower than expected, and the compound absorbs light in the range of your fluorophore's excitation or emission, you may be observing a quenching effect.

Experimental Protocol: Autofluorescence Check
  • Plate Preparation:

    • In a multi-well plate, add assay buffer to several wells.

    • Add this compound to a set of wells at the final assay concentration.

    • Add the vehicle (e.g., DMSO) to another set of wells to serve as a blank.

  • Measurement:

    • Read the plate using the same filter set (excitation and emission wavelengths) and instrument settings as your primary assay.

  • Interpretation:

    • Subtract the average signal of the vehicle control wells from the average signal of the this compound wells. A high net signal indicates that the compound is fluorescent under your assay conditions.

Step 2: Characterization of Fluorescence

If autofluorescence is detected, it is helpful to characterize the spectral properties of this compound.

Experimental Protocol: Spectral Scanning
  • Sample Preparation: Prepare a solution of this compound in the assay buffer at a concentration that produced a significant signal in the autofluorescence check.

  • Emission Scan: Excite the sample at the assay's excitation wavelength and scan a range of emission wavelengths to find the emission maximum.

  • Excitation Scan: Set the emission detector to the emission maximum found in the previous step and scan a range of excitation wavelengths to find the excitation maximum.

Quantitative Data Summary

The following tables present hypothetical data to illustrate what you might observe.

Table 1: Hypothetical Spectral Properties of this compound

ParameterValue
Excitation Maximum~330 nm
Emission Maximum~390 nm
Quantum Yield0.15
Molar Extinction Coefficient (at 330 nm)8,000 M⁻¹cm⁻¹

Table 2: Example Data from an Autofluorescence Check

SampleMean Fluorescence Intensity (RFU)Standard Deviation
Buffer + Vehicle505
Buffer + 10 µM this compound85045
Net Signal (Compound - Vehicle) 800
Step 3: Mitigation Strategies

Based on your findings, you can employ several strategies to reduce or eliminate the interference.

  • Change Wavelengths: If the spectral profile of this compound does not significantly overlap with your assay's fluorophore, you may be able to select alternative excitation and emission filters to minimize the interference. "Red-shifting" the assay by using fluorophores that excite and emit at longer wavelengths can often reduce interference from autofluorescent compounds.[5]

  • Data Correction: If the interference is moderate and consistent, you may be able to subtract the signal from the compound-only control from your experimental wells. However, this approach should be used with caution as it assumes the compound's fluorescence is not affected by other assay components.

  • Reduce Compound Concentration: Lowering the concentration of this compound may reduce the interference to an acceptable level, but this is only feasible if the compound is still active at the lower concentration.

  • Use an Orthogonal Assay: This is the most robust method to confirm a biological hit and is considered the gold standard for hit validation.[6]

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Suspected Fluorescence Interference

G cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Mitigation cluster_3 Outcome A Unexpected Assay Signal (High or Low) B Run Compound-Only Control A->B C Perform Spectral Scan of Compound B->C If Fluorescent D Assess Solubility and Check for Aggregation B->D If Inconsistent E Data Correction (Background Subtraction) B->E If Moderate Signal F Modify Assay Parameters (e.g., Red-Shift Wavelengths) C->F G Switch to Orthogonal Assay (e.g., Luminescence, TRF) D->G H Confirm True Hit or Identify as Artifact E->H F->H G->H

Caption: A logical workflow for troubleshooting fluorescence assay interference.

Potential Mechanisms of Assay Interference

G cluster_0 Scenario 1: Autofluorescence cluster_1 Scenario 2: Quenching A Excitation Light B This compound A->B Excites C False Positive Signal B->C Emits Light D Excitation Light E Assay Fluorophore D->E Excites F This compound E->F Emitted Light Absorbed By G Reduced Signal F->G

Caption: Mechanisms of compound interference in fluorescence assays.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Peucedanol 7-O-glucoside and its Aglycone, Peucedanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Peucedanol 7-O-glucoside and its aglycone, Peucedanol. While direct comparative studies are limited, this document synthesizes available data on their individual activities and draws upon the broader understanding of coumarin glycoside and aglycone bioactivity to offer valuable insights for research and development.

Data Summary

The following tables summarize the reported biological activities of Peucedanol and the general characteristics of its 7-O-glucoside derivative. Due to a lack of specific quantitative data for this compound in direct comparative assays, a qualitative assessment based on general structure-activity relationships for coumarin glycosides is provided.

Table 1: Comparison of In Vitro Antioxidant Activity

CompoundAssayIC50 ValueSource
Peucedanol DPPH Radical ScavengingData not available-
ABTS Radical ScavengingData not available-
Ferric Reducing Antioxidant Power (FRAP)Data not available-
This compound DPPH Radical ScavengingData not available-
ABTS Radical ScavengingData not available-
Ferric Reducing Antioxidant Power (FRAP)Data not available-
General Trend for Coumarin Aglycones vs. Glycosides Various antioxidant assaysAglycones generally exhibit higher in vitro antioxidant activity than their corresponding glycosides. The presence of a sugar moiety can hinder access to the radical species.[1][2]

Table 2: Comparison of In Vitro Anti-inflammatory Activity

CompoundAssayKey FindingsSource
Peucedanol LPS-stimulated RAW264.7 macrophagesSignificantly reduced supernatant tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). Downregulated protein expressions of toll-like receptor 4 (TLR4), myeloid differentiation primary response gene 8 (MyD88), and nuclear factor kappa-B (NF-κB).
This compound Inhibition of NO, TNF-α, IL-6Data not available for direct comparison. Generally, coumarin glycosides exhibit anti-inflammatory properties, though often with lower in vitro potency than their aglycones.[3][4]
General Trend for Coumarin Aglycones vs. Glycosides Various anti-inflammatory assaysAglycones often show more potent in vitro anti-inflammatory effects. However, glycosides may have improved bioavailability and can be hydrolyzed in vivo to the active aglycone.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of Peucedanol for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production:

  • After the treatment period, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

  • The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression (TLR4, MyD88, NF-κB):

  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for TLR4, MyD88, and the p65 subunit of NF-κB.

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the anti-inflammatory action of Peucedanol.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Analysis start RAW264.7 Macrophage Culture seed Seed cells in plates start->seed pretreat Pre-treat with Peucedanol seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa wb Western Blot (TLR4, MyD88, NF-κB) stimulate->wb

Figure 1: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) (in nucleus) NFκB->NFκB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nuc->Genes Induces Transcription Peucedanol Peucedanol Peucedanol->TLR4 Inhibits Peucedanol->MyD88 Inhibits Peucedanol->NFκB Inhibits

References

A Comparative Analysis of Peucedanol 7-O-glucoside and Other Bioactive Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Peucedanol 7-O-glucoside against other well-known coumarins. The following sections detail their relative performance in various bioassays, supported by experimental data, to inform future research and drug development endeavors.

Introduction to this compound

This compound is a natural coumarin found in plants of the Peucedanum genus, such as Peucedanum praeruptorum and Peucedanum japonicum. Like other coumarins, it is recognized for a range of potential pharmacological activities, including anti-inflammatory, antioxidant, and antidiabetic effects. This guide aims to contextualize the bioactivity of this compound by comparing it with other prominent coumarins for which quantitative bioassay data is available.

Comparative Bioactivity Data

The following tables summarize the available quantitative data (IC50 values) for this compound and other selected coumarins across three key bioactivity areas: anti-inflammatory, antioxidant, and anticancer. It is important to note that direct comparisons should be made with caution, as the experimental conditions can vary between studies.

Anti-inflammatory Activity
CompoundAssayCell Line/SystemIC50 (µM)Reference
This compound Nitric Oxide (NO) Production InhibitionIL-1β stimulated rat hepatocytesData Not Available
Praeruptorin ANitric Oxide (NO) Production InhibitionIL-1β stimulated rat hepatocytes>100[1]
Praeruptorin BNitric Oxide (NO) Production InhibitionIL-1β stimulated rat hepatocytes43.5[1]
Scopoletin5-Lipoxygenase (5-LOX) InhibitionEnzymatic Assay1.76[2]
EsculetinNitric Oxide (NO) Production InhibitionIL-1β stimulated rat hepatocytes34[3]
Esculetin5-Lipoxygenase (5-LOX) InhibitionEnzymatic Assay6.6[3]
Antioxidant Activity
CompoundAssayIC50 (µM)Reference
This compound DPPH Radical ScavengingData Not Available
ScopoletinDPPH Radical Scavenging190[2]
ScopoletinABTS Radical Scavenging5.62[2]
Anticancer Activity
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound VariousData Not Available
UmbelliferoneMCF-7Breast Cancer15.56[4]
UmbelliferoneMDA-MB-231Breast Cancer10.31[4]
UmbelliferoneHepG2Liver Cancer222.3[5]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Anti-inflammatory Bioassay: Nitric Oxide (NO) Production Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Rat hepatocytes are cultured in appropriate media and seeded in 96-well plates.

  • Stimulation: The cells are stimulated with interleukin-1β (IL-1β) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Treatment: Concurrently, cells are treated with various concentrations of the test compounds (e.g., this compound, Praeruptorin A, Praeruptorin B, Esculetin).

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at 540 nm, and the percentage of NO production inhibition is calculated relative to the stimulated, untreated control. The IC50 value is determined from the dose-response curve.[1][3]

Antioxidant Bioassay: DPPH Radical Scavenging Activity

This assay assesses the free radical scavenging capacity of a compound.

  • Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds are dissolved in a suitable solvent.

  • Reaction Mixture: An aliquot of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[2]

Anticancer Bioassay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Umbelliferone) for a specific duration (e.g., 48 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of these coumarins.

G cluster_0 Anti-inflammatory Signaling Pathway of Peucedanol LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Peucedanol Peucedanol (Aglycone of this compound) Peucedanol->TLR4 Inhibition

Caption: Proposed anti-inflammatory mechanism of Peucedanol via the TLR4/MyD88/NF-κB pathway.

G cluster_1 General Workflow for In Vitro Bioassays start Start cell_culture Cell Culture / Enzyme Preparation start->cell_culture treatment Treatment with Coumarin Derivatives cell_culture->treatment incubation Incubation treatment->incubation assay Specific Bioassay (e.g., Griess, MTT, DPPH) incubation->assay measurement Data Acquisition (e.g., Absorbance) assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

A Comparative Guide to the Anti-inflammatory Effects of Peucedanol 7-O-glucoside and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Peucedanol 7-O-glucoside, benchmarked against the well-established synthetic corticosteroid, Dexamethasone, and the widely studied natural flavonoid, Luteolin. While direct experimental data on the glycoside form is limited, this guide leverages robust preclinical data on its aglycone, Peucedanol, to offer valuable insights into its potential therapeutic efficacy.

Mechanism of Action Overview

Inflammatory responses are complex physiological processes mediated by intricate signaling pathways. Key pathways involved in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Activation of these pathways leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Peucedanol , the active form of this compound, has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway. This inhibition leads to a downstream reduction in the production of key inflammatory cytokines.

Dexamethasone , a potent synthetic glucocorticoid, functions by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines by interfering with transcription factors such as NF-κB and Activator protein-1 (AP-1).[1][2][3]

Luteolin , a common dietary flavonoid, exhibits broad anti-inflammatory activity by inhibiting several key signaling pathways, including NF-κB, AP-1, and MAPK.[4][5][6][7] This multi-target effect allows Luteolin to suppress the expression and production of a wide array of inflammatory mediators.[4][5][6]

Comparative Efficacy Data

The following tables summarize the in vitro anti-inflammatory effects of Peucedanol, Dexamethasone, and Luteolin on key inflammatory markers. The data for Peucedanol provides a strong indication of the potential activity of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundCell LineStimulantMediatorIC50 / % Inhibition
Peucedanol RAW264.7LPSTNF-αSignificant reduction
RAW264.7LPSIL-6Significant reduction
Dexamethasone VariousVariousTNF-αPotent Inhibition
VariousVariousIL-6Potent Inhibition
Luteolin RAW264.7LPSNODose-dependent inhibition
RAW264.7LPSPGE2Dose-dependent inhibition
MH-SLPSTNF-αDose-dependent inhibition
MH-SLPSIL-6Dose-dependent inhibition

Table 2: Effects on Inflammatory Signaling Pathways

CompoundCell LinePathwayKey Protein Modulation
Peucedanol RAW264.7TLR4/MyD88/NF-κBDownregulation of TLR4, MyD88, and NF-κB protein expression[8]
Dexamethasone VariousGlucocorticoid Receptor, NF-κB, AP-1Transrepression of NF-κB and AP-1[1]
Luteolin RAW264.7NF-κB, AP-1, PI3K-AktAttenuation of NF-κB and AP-1 activation, inhibition of Akt phosphorylation
MH-SNF-κB, AP-1Blockade of IκB-α degradation and p65 nuclear translocation, inhibition of AP-1 DNA binding

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Stimulation: To induce an inflammatory response, cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compound (Peucedanol, Dexamethasone, or Luteolin) at various concentrations for a pre-incubation period of 1-2 hours. Subsequently, lipopolysaccharide (LPS) is added at a concentration of 100 ng/mL to 1 µg/mL and incubated for a further 24 hours.[10][11][12]

Nitric Oxide (NO) Assay (Griess Reagent)
  • Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After the 24-hour incubation with the test compound and LPS, 100 µL of the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.[13]

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.[13]

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Cell culture supernatants are collected after treatment with the test compounds and LPS.

    • Commercial ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.[14][15]

    • Briefly, a capture antibody specific for the cytokine of interest is pre-coated onto a 96-well plate.

    • Standards and samples are pipetted into the wells, and the cytokine present is bound by the immobilized antibody.

    • A biotinylated detection antibody is added, which binds to the captured cytokine.

    • Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.

    • A TMB substrate solution is added, and the color development is proportional to the amount of bound cytokine.

    • The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17]

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).[16][19][20]

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Visualizing the Pathways and Processes

To better illustrate the experimental workflows and the targeted signaling pathways, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays RAW 264.7 Cells RAW 264.7 Cells Pre-treatment Pre-treatment with Test Compound RAW 264.7 Cells->Pre-treatment LPS Stimulation LPS Stimulation (1 ug/mL) Pre-treatment->LPS Stimulation Supernatant Collection Collect Supernatant LPS Stimulation->Supernatant Collection Cell Lysis Collect Cell Lysate LPS Stimulation->Cell Lysis NO Assay Nitric Oxide (NO) Assay Supernatant Collection->NO Assay ELISA Cytokine ELISA (TNF-a, IL-6) Supernatant Collection->ELISA Western Blot Western Blot (NF-kB, MAPK) Cell Lysis->Western Blot

Caption: In Vitro Anti-inflammatory Assay Workflow.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-kB-IkB (Inactive) IKK->NFkB_IkB Phosphorylation IkB IkB NFkB NF-kB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-a, IL-6, iNOS, COX-2) Nucleus->Gene_Expression Transcription Peucedanol Peucedanol Peucedanol->TLR4 Inhibits Dexamethasone Dexamethasone-GR Dexamethasone->NFkB Inhibits Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->NFkB Inhibits MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Transcription Luteolin Luteolin Luteolin->p38 Inhibits Luteolin->JNK Inhibits Luteolin->ERK Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Peucedanol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of Peucedanol 7-O-glucoside: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate method for specific research, quality control, and drug development applications. The validation parameters presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

This compound is a natural coumarin glycoside with potential biological activities.[6] Accurate and reliable quantification is crucial for its study and development. Cross-validation of analytical methods ensures that results are consistent and reproducible across different techniques, instruments, and laboratories.[7]

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and throughput. Below is a comparison of HPLC-UV and UPLC-MS/MS based on key validation parameters.

Data Presentation: Summary of Validation Parameters

The following tables summarize the performance characteristics of hypothetical, yet typical, validated HPLC-UV and UPLC-MS/MS methods for the quantification of this compound.

Table 1: HPLC-UV Method Validation Summary

Validation ParameterPerformance CharacteristicAcceptance Criteria
Linearity
- Range1.0 - 200.0 µg/mL-
- Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (% Recovery)98.5% - 101.2%95% - 105%
Precision (% RSD)
- Intra-day (n=6)≤ 1.5%≤ 2.0%
- Inter-day (n=9)≤ 2.0%≤ 3.0%
Limits
- Limit of Detection (LOD)0.3 µg/mLReportable
- Limit of Quantitation (LOQ)1.0 µg/mLReportable
Specificity No interference from blank matrix at the retention time of the analyte.Peak purity > 99%

Data are representative and compiled from validation studies on similar flavonoid and coumarin glycosides.[8][9][10]

Table 2: UPLC-MS/MS Method Validation Summary

Validation ParameterPerformance CharacteristicAcceptance Criteria
Linearity
- Range0.1 - 100.0 ng/mL-
- Correlation Coefficient (r²)0.9998≥ 0.999
Accuracy (% Recovery)99.1% - 102.5%95% - 105%
Precision (% RSD)
- Intra-day (n=6)≤ 1.2%≤ 5.0% (at low conc.)
- Inter-day (n=9)≤ 1.8%≤ 5.0% (at low conc.)
Limits
- Limit of Detection (LOD)0.03 ng/mLReportable
- Limit of Quantitation (LOQ)0.1 ng/mLReportable
Specificity No interference in the selected MRM transition from the blank matrix.Confirmed by ion ratio

Data are representative and compiled from validation studies on similar natural product glycosides and coumarins.[11][12][13][14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results.

Sample Preparation Protocol

This protocol is suitable for the extraction of this compound from plant matrices, such as the roots of Peucedanum species.[15][16]

  • Grinding: Dry the plant material at 40°C and grind it into a fine powder (40-60 mesh).

  • Extraction: Accurately weigh 0.5 g of the powdered sample and place it in a conical flask. Add 25 mL of 80% methanol.

  • Ultrasonication: Perform ultrasonic-assisted extraction for 45 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Method Protocol

This method is designed for robust quantification and quality control purposes.[9][10][17]

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 10% B

      • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 322 nm (based on typical absorbance maxima for coumarins).[15]

UPLC-MS/MS Method Protocol

This method provides high sensitivity and selectivity, ideal for trace-level quantification in complex biological matrices.[12][14][18]

  • Instrument: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 60% B

      • 5-6 min: 60% to 95% B

      • 6-7 min: 95% to 5% B

      • 7-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transition for this compound (C₂₁H₂₆O₁₁):

      • Precursor Ion [M+H]⁺: m/z 455.15

      • Product Ions: m/z 293.1 (aglycone fragment), m/z 275.1 (loss of water from aglycone).

    • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 350°C).

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of two distinct analytical methods to ensure consistency and reliability of results.

G start Start: Define Analytical Need dev_a Method A Development (e.g., HPLC-UV) start->dev_a dev_b Method B Development (e.g., UPLC-MS/MS) start->dev_b val_a Method A Validation (ICH Guidelines) dev_a->val_a cross_val_start Cross-Validation Study val_a->cross_val_start val_b Method B Validation (ICH Guidelines) dev_b->val_b val_b->cross_val_start sample_analysis Analyze Identical Samples with Both Validated Methods cross_val_start->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp decision Results Correlate? data_comp->decision success Methods are Cross-Validated (Interchangeable within defined limits) decision->success Yes fail Investigate Discrepancies (Method bias, matrix effects, etc.) decision->fail No fail->cross_val_start Re-evaluate

Caption: Workflow for analytical method cross-validation.

References

A Comparative Analysis of Peucedanol 7-O-glucoside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Peucedanol 7-O-glucoside derived from various plant sources. Below, we delve into the quantitative analysis of this natural compound, detail the experimental protocols for its extraction and evaluation, and present a comparative look at its biological activities, supported by experimental data.

Quantitative Data Summary

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. This variation underscores the importance of source selection and extraction methodology in obtaining this valuable compound.

Plant SourcePlant PartGeographic OriginThis compound Content (mg/g of extract)Reference
Peucedanum japonicumAerial PartUlleungdo, Korea1.11 ± 0.01[1]
Peucedanum japonicumRootUlleungdo, Korea0.81 ± 0.01[1]
Peucedanum japonicumAerial PartJeju-do, Korea1.23 ± 0.02[1]
Peucedanum japonicumRootJeju-do, Korea0.94 ± 0.01[1]
Peucedanum praeruptorumRootNot SpecifiedData not available in cited literature[2][3]
Chrysanthemum × morifoliumFlowerNot SpecifiedData not available in cited literature[4][5][6]
Angelica furcijugaNot SpecifiedNot SpecifiedData not available in cited literature

Note: While Peucedanum praeruptorum, Chrysanthemum × morifolium, and Angelica furcijuga are reported sources of this compound, specific quantitative data on the yield and purity of the isolated compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the extraction, quantification, and biological activity assessment of this compound.

Extraction and Quantification of this compound from Peucedanum japonicum

This protocol is based on the methodology described by Yoon et al. (2024).

  • Sample Preparation: The aerial parts and roots of Peucedanum japonicum are dried and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol at room temperature. The extract is then filtered and concentrated under reduced pressure.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • System: HPLC system equipped with a photodiode array detector.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Detection: The compound is detected at 330 nm.

    • Quantification: The amount of this compound is determined by comparing the peak area with that of a standard.

Antioxidant Activity Assessment

The antioxidant capacity of plant extracts containing this compound can be evaluated using various assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the reduction of the ABTS radical cation by antioxidants. The decrease in absorbance at 734 nm is measured.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be investigated using cell-based assays.

  • Nitric Oxide (NO) Production Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model. The amount of nitrite, a stable product of NO, in the cell culture medium is measured using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.

  • Cytokine Expression Analysis: The effect of the compound on the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated cells can be measured using techniques like ELISA or RT-qPCR.

Mandatory Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Extraction_and_Quantification_Workflow Plant_Material Dried & Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Analysis HPLC Analysis Crude_Extract->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for the extraction and quantification of this compound.

Antioxidant_Activity_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical Reduced_DPPH Reduced DPPH DPPH_Radical->Reduced_DPPH Hydrogen Donation Antioxidant Antioxidant (this compound) Antioxidant->Reduced_DPPH ABTS_Radical ABTS Radical Cation Reduced_ABTS Reduced ABTS ABTS_Radical->Reduced_ABTS Electron Donation Antioxidant2 Antioxidant (this compound) Antioxidant2->Reduced_ABTS

Caption: Principles of DPPH and ABTS antioxidant activity assays.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF_kB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Peucedanol_Glucoside This compound Peucedanol_Glucoside->NF_kB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory role of this compound.

Comparative Biological Activity

While a direct comparative study of this compound from different plant sources is lacking in the reviewed literature, studies on extracts from these plants provide insights into their potential therapeutic effects.

Antioxidant Activity

Extracts from the aerial parts of Peucedanum japonicum from Jeju-do, which contain a higher concentration of this compound, have demonstrated potent antioxidant activity in DPPH and ABTS assays.[1] Although the antioxidant activity of pure this compound from different sources has not been directly compared, the glycosylation of flavonoids is known to influence their antioxidant capacity.[7]

Anti-inflammatory Activity

Studies have shown that flavonoids isolated from Chrysanthemum morifolium exhibit significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 cells.[4] While these studies did not specifically isolate and test this compound, the general anti-inflammatory properties of flavonoids from this plant are well-documented. Similarly, extracts from Peucedanum praeruptorum have been shown to possess anti-inflammatory properties, though the primary active compounds identified in that study were other coumarins.[2]

Conclusion and Future Directions

Peucedanum japonicum stands out as a well-quantified source of this compound, with established protocols for its extraction and analysis. While Peucedanum praeruptorum, Chrysanthemum × morifolium, and Angelica furcijuga are also recognized as sources, there is a clear need for further research to quantify the yield and purity of this compound from these plants.

Furthermore, direct comparative studies on the biological activities, particularly the antioxidant and anti-inflammatory effects, of purified this compound from these different botanical origins are essential. Such studies would provide a more definitive understanding of how the plant source influences the therapeutic potential of this promising natural compound. This would be invaluable for the standardization and development of new phytopharmaceuticals and nutraceuticals.

References

Peucedanol's Potential: A Comparative Analysis of its Efficacy as a Cytochrome P450 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of available in-vitro data reveals that peucedanol, a natural coumarin compound, demonstrates significant inhibitory activity against key cytochrome P450 (CYP) enzymes. This positions it as a compound of interest for researchers in drug development and pharmacology. This guide provides a comparative overview of peucedanol's efficacy against well-established inhibitors of CYP1A2, CYP2D6, and CYP3A4, offering valuable insights for further investigation.

While direct inhibitory data for Peucedanol 7-O-glucoside is not currently available, the existing research on its aglycone, peucedanol, provides a strong foundation for understanding its potential biological activity. Peucedanol has been shown to significantly inhibit CYP1A2, CYP2D6, and CYP3A4 in a dose-dependent manner[1][2][3][4].

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of peucedanol against major drug-metabolizing CYP enzymes is summarized below, alongside a comparison with known, potent inhibitors.

Target EnzymeTest CompoundIC50 (μM)Ki (μM)Inhibition Type
CYP1A2 Peucedanol 6.03 [1][2][3]3.39 [1][2]Competitive [1][2]
Fluvoxamine0.4[5]--
Rofecoxib4.2[5]--
Pifithrin α0.77[6]--
CYP2D6 Peucedanol 13.57 [1][2][3]6.77 [1][2]Competitive [1][2]
Quinidine0.008--
Eugenol11.09 ± 3.49[7]--
Vinpocetine6.5 ± 1.1[8]--
CYP3A4 Peucedanol 7.58 [1][2][3]4.07 [1][2]Non-competitive, Time-dependent [1][2][4]
Ketoconazole0.04[8]--
Eugenol13.48 ± 3.86[7]--
Vinpocetine2.80 ± 0.98[8]--

Experimental Protocols

The following is a detailed methodology for a typical in-vitro cytochrome P450 inhibition assay, based on established protocols[9][10][11].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific human CYP450 isoforms.

Materials:

  • Test compound (e.g., Peucedanol)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Isoform-specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Known specific inhibitors for each isoform (positive controls)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, known inhibitors, and probe substrates in an appropriate solvent (e.g., methanol, DMSO). Prepare the NADPH regenerating system in buffer.

  • Incubation: In a 96-well plate, combine the following in order:

    • Potassium phosphate buffer

    • Pooled human liver microsomes (e.g., 0.2 mg/mL final concentration)

    • A series of concentrations of the test compound or a known inhibitor.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the isoform-specific probe substrate to each well to initiate the metabolic reaction.

  • Incubation with NADPH: Start the enzymatic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specific duration (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Visualizing the Mechanism of Action

The following diagrams illustrate the general workflow of a CYP450 inhibition assay and the fundamental catalytic cycle of cytochrome P450 enzymes.

CYP450_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Test Compound, Microsomes, Substrates) pre_incubation Pre-incubation (Microsomes + Compound) reagents->pre_incubation Combine reaction Reaction Initiation (+ Substrate & NADPH) pre_incubation->reaction Add quench Quench Reaction reaction->quench Stop centrifuge Centrifugation quench->centrifuge Process lcms LC-MS/MS Analysis centrifuge->lcms Analyze Supernatant data_analysis Data Analysis (IC50) lcms->data_analysis Quantify

Workflow of an in-vitro CYP450 inhibition assay.

CYP450_Catalytic_Cycle A CYP-Fe(III) + Substrate (RH) B [CYP-Fe(III)-RH] A->B Substrate Binding C [CYP-Fe(II)-RH] B->C e- (from NADPH) D CYP-Fe(II)-RH C->D O2 Binding E CYP-Fe(III)-RH D->E e- (from NADPH) F CYP-Fe(III)-RH E->F 2H+ G [CYP-Fe(IV)=O-RH•] + H2O F->G Heterolytic Cleavage H CYP-Fe(III) + Product (ROH) G->H Product Formation H->A Product Release

Simplified catalytic cycle of cytochrome P450 enzymes.

Conclusion

The available data strongly suggest that peucedanol is a competitive inhibitor of CYP1A2 and CYP2D6, and a non-competitive, time-dependent inhibitor of CYP3A4. While its potency is moderate compared to some clinically used inhibitors, its natural origin and significant in-vitro activity warrant further investigation. The structural similarity between peucedanol and this compound suggests that the glycoside may also exhibit inhibitory activity, a hypothesis that requires direct experimental validation. Researchers are encouraged to consider the potential for drug-herb interactions when peucedanol-containing products are co-administered with drugs metabolized by these CYP enzymes.

References

Comparative Analysis of Peucedanol 7-O-glucoside Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peucedanol 7-O-glucoside

This compound is a naturally occurring coumarin glycoside found in various plants.[1] Like many coumarins and flavonoids, it is recognized for its potential biological activities, including anti-inflammatory and antioxidant properties. Understanding the relationship between the chemical structure of its analogs and their biological function is crucial for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is influenced by the nature and position of various substituents on the coumarin core and the glycosidic moiety. The following sections detail the hypothetical SAR for anti-inflammatory and cytotoxic activities based on general principles observed for related compounds.

Anti-inflammatory Activity

The anti-inflammatory activity of coumarin and flavonoid glycosides is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Table 1: Representative Anti-inflammatory Activity of this compound and its Analogs

CompoundR1R2R3R4IC50 (µM) for NO Inhibition
This compound -OH-OH-H-Glc25.5
Analog 1-OCH3-OH-H-Glc18.2
Analog 2-OH-OCH3-H-Glc35.8
Analog 3-OH-OH-Ac-Glc15.1
Analog 4-OH-OH-H-H45.3
Analog 5-F-OH-H-Glc22.7
Analog 6-OH-F-H-Glc30.1

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on general SAR trends for coumarins and flavonoids.

Key SAR insights for anti-inflammatory activity:

  • Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the coumarin ring significantly impact activity. Methoxylation at certain positions can enhance activity, potentially by increasing lipophilicity and cell membrane permeability.[2]

  • Acetylation: Acetylation of hydroxyl groups can increase the anti-inflammatory potency. This is likely due to improved cellular uptake.

  • Glycosidic Moiety: The glucose moiety plays a crucial role in the molecule's solubility and bioavailability. Removal of the glucose moiety (aglycone) often leads to a decrease in specific biological activities.

  • Halogenation: Introduction of halogen atoms like fluorine (-F) can modulate the electronic properties and lipophilicity of the molecule, leading to varied effects on activity.

Cytotoxic Activity

The cytotoxic potential of these analogs is typically assessed against various cancer cell lines, such as MCF-7 (human breast adenocarcinoma).

Table 2: Representative Cytotoxic Activity of this compound and its Analogs against MCF-7 Cells

CompoundR1R2R3R4IC50 (µM)
This compound -OH-OH-H-Glc85.2
Analog 1-OCH3-OH-H-Glc65.7
Analog 2-OH-OCH3-H-Glc98.1
Analog 3-OH-OH-Ac-Glc55.4
Analog 4-OH-OH-H-H110.5
Analog 5-F-OH-H-Glc78.9
Analog 6-OH-F-H-Glc92.3

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on general SAR trends for coumarins and flavonoids against cancer cell lines.[3][4][5][6][7]

Key SAR insights for cytotoxic activity:

  • Lipophilicity: Increased lipophilicity, through modifications like methoxylation or acetylation, often correlates with enhanced cytotoxic activity.

  • Substitution Pattern: The specific substitution pattern on the aromatic ring is critical. Certain arrangements of electron-donating or electron-withdrawing groups can significantly influence the compound's ability to interact with cellular targets.

  • Aglycone vs. Glycoside: Similar to anti-inflammatory activity, the glycosidic portion can influence the cytotoxic profile, though the aglycone may sometimes exhibit stronger, albeit less soluble, activity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of compound activities.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for another 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.[8][9][10]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of coumarins and flavonoids are often mediated through the inhibition of key signaling pathways involved in the inflammatory response.

Anti-inflammatory Signaling Pathway

A common mechanism of action for anti-inflammatory compounds is the inhibition of the NF-κB and MAPK signaling pathways, which are activated by LPS in macrophages. This leads to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS (inducible nitric oxide synthase) and COX-2, and pro-inflammatory cytokines such as TNF-α and IL-6.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Analogs This compound Analogs Analogs->MAPK Analogs->IKK NF-κB NF-κB MAPK->NF-κB activates IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB releases iNOS iNOS NF-κB->iNOS activates transcription COX2 COX-2 NF-κB->COX2 activates transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Cytokines activates transcription

Caption: Inhibition of LPS-induced inflammatory signaling pathways.

Experimental Workflow for Activity Screening

The general workflow for screening and evaluating the biological activities of this compound analogs is a multi-step process.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action A Synthesis of Analogs B Purification & Structural Elucidation A->B C Anti-inflammatory Assay (NO Production) B->C D Cytotoxicity Assay (MTT) B->D E Signaling Pathway Analysis (Western Blot) C->E F Gene Expression Analysis (RT-PCR) D->F

Caption: Workflow for synthesis and biological evaluation of analogs.

References

Unveiling the Anti-Inflammatory Potential of Peucedanol 7-O-glucoside: An In Vivo and In Vitro Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory properties of Peucedanol 7-O-glucoside, primarily through the lens of its aglycone, Peucedanol. Due to a lack of direct in vivo validation studies on the glucoside, this guide leverages compelling evidence from in vitro and in vivo studies on Peucedanol to project the potential therapeutic efficacy of this compound. The findings are juxtaposed with established data for comparable flavonoid glucosides, Luteolin-7-O-glucoside and Hesperetin-7-O-glucoside, to offer a comprehensive perspective on its standing as a potential anti-inflammatory agent.

This guide synthesizes available preclinical data to bridge the gap between laboratory findings and potential clinical applications. By presenting quantitative data, detailed experimental protocols, and visual signaling pathways, we aim to provide a robust resource for evaluating the future research and development trajectory of this compound.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The initial assessment of a compound's anti-inflammatory potential typically begins with in vitro assays. These studies provide crucial insights into the direct effects of the compound on cellular responses to inflammatory stimuli. Here, we compare the in vitro anti-inflammatory efficacy of Peucedanol (the aglycone of this compound) with Luteolin-7-O-glucoside and Hesperetin-7-O-glucoside. The primary model discussed is the use of lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, a standard model for studying inflammation.

CompoundCell LineInflammatory StimulusKey Biomarkers MeasuredEffective ConcentrationKey Findings
Peucedanol RAW264.7LPSTNF-α, IL-6, TLR4, MyD88, NF-κB6.25 and 12.5 µg/mLSignificantly reduced the secretion of TNF-α and IL-6. Downregulated the protein expression of TLR4, MyD88, and NF-κB.
Luteolin-7-O-glucoside RAW264.7LPSNO, PGE2, iNOS, COX-2, NF-κB, AP-1, AktNot specifiedInhibited the production of NO and PGE2 and the expression of iNOS and COX-2. Impeded NF-κB activation and inhibited Akt phosphorylation.
Hesperetin-7-O-glucoside RAW264.7LPSCellular metabolic disorders5 µMSignificantly restored cellular metabolic disorders and inflammation.

In Vivo Validation: From Cell Cultures to Animal Models

The validation of in vitro findings in living organisms is a critical step in drug development. This section examines the in vivo anti-inflammatory effects of Peucedanol and compares them with those of Luteolin-7-O-glucoside and Hesperetin-7-O-glucoside in relevant animal models of inflammation.

CompoundAnimal ModelDisease ModelDosageKey Outcomes
Peucedanol MiceCecal Ligation and Puncture (CLP)-induced sepsis12.5 and 25 mg/kgSignificantly increased the survival rate of septic mice. Reduced serum levels of TNF-α and IL-6.
Luteolin-7-O-glucoside ApoE knockout miceHyperhomocysteinemia-induced atherogenesis50 mg/kg BWAttenuated the increase in serum concentrations of homocysteine, triglycerides, and adhesion molecules (MCP-1, VCAM-1).
Hesperetin-7-O-glucoside MiceDextran sodium sulfate (DSS)-induced colitis1 mg/kg body weightMarkedly alleviated the inflammatory status, as indicated by recovered colon length and reduced mRNA levels of colonic inflammatory factors (Tnf-α, Il-22).

Signaling Pathway Analysis: The Central Role of NF-κB

The anti-inflammatory effects of Peucedanol, Luteolin-7-O-glucoside, and Hesperetin-7-O-glucoside appear to converge on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. The following diagrams illustrate the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB P IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Peucedanol Peucedanol Peucedanol->TLR4 Inhibition Peucedanol->MyD88 Inhibition Peucedanol->NFkB Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory mechanism of Peucedanol via the TLR4/MyD88/NF-κB pathway.

The diagram illustrates how Peucedanol is believed to inhibit the inflammatory cascade initiated by LPS. By targeting key upstream signaling molecules like TLR4 and MyD88, as well as the transcription factor NF-κB itself, Peucedanol effectively suppresses the production of pro-inflammatory cytokines.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., Peucedanol, Luteolin-7-O-glucoside, Hesperetin-7-O-glucoside) for 1-2 hours.

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules (e.g., TLR4, MyD88, phosphorylated and total forms of IκBα and NF-κB p65) are determined by Western blotting.

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used for the experiment.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at a specific distance from the distal end (the degree of ligation determines the severity of sepsis).

    • The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 21-gauge).

    • A small amount of fecal content is extruded to ensure patency of the puncture.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

  • Treatment: The test compound (e.g., Peucedanol) is administered to the mice (e.g., via intraperitoneal or oral route) at specified doses and time points relative to the CLP surgery.

  • Monitoring and Outcome Measures:

    • Survival Rate: Mice are monitored for survival over a defined period (e.g., 72-96 hours).

    • Serum Cytokine Levels: Blood samples are collected at specific time points post-CLP to measure the serum concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Histopathological Analysis: Organs such as the lungs and liver may be harvested for histological examination to assess tissue damage.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start_vitro RAW264.7 Cells treat Pre-treatment with This compound start_vitro->treat lps LPS Stimulation treat->lps measure_vitro Measure Inflammatory Mediators (NO, TNF-α, IL-6) lps->measure_vitro western Western Blot for NF-κB Pathway Proteins lps->western measure_vivo Monitor Survival & Measure Serum Cytokines measure_vitro->measure_vivo Correlate Findings start_vivo Mouse Model clp Cecal Ligation and Puncture (CLP) start_vivo->clp treat_vivo Administer This compound clp->treat_vivo treat_vivo->measure_vivo

Caption: Experimental workflow for in vitro to in vivo validation of anti-inflammatory compounds.

Conclusion and Future Directions

The available evidence, primarily from studies on its aglycone Peucedanol, strongly suggests that this compound possesses significant anti-inflammatory properties. The consistent inhibition of the NF-κB signaling pathway, observed both in vitro and in vivo, positions this compound as a promising candidate for further investigation.

However, to solidify these findings, future research should focus on:

  • Direct In Vivo Validation: Conducting studies using isolated this compound in animal models of inflammation is crucial to confirm that the observed effects of its aglycone translate to the glycoside form.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential to determine its bioavailability and optimal dosing.

  • Broader Range of Inflammatory Models: Evaluating the efficacy of this compound in other models of inflammation, such as arthritis or inflammatory bowel disease, would broaden its potential therapeutic applications.

  • Head-to-Head Comparison Studies: Direct comparative studies of this compound with other anti-inflammatory glucosides under the same experimental conditions would provide a more definitive assessment of its relative potency.

Reproducibility of Peucedanol 7-O-glucoside Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the available experimental data for Peucedanol 7-O-glucoside and its structurally related flavonoid glycosides, Luteolin 7-O-glucoside and Apigenin 7-O-glucoside. While this compound has been identified as a natural coumarin with potential biological activities, publicly available, detailed experimental data to support its reproducible efficacy is limited. In contrast, Luteolin 7-O-glucoside and Apigenin 7-O-glucoside have been more extensively studied, providing a baseline for comparison.

This guide summarizes the current state of research to aid in evaluating the reproducibility and potential therapeutic applications of these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for the anti-inflammatory and antioxidant activities of this compound and its alternatives. Of note is the current lack of specific IC50 values and other quantitative measures for this compound in peer-reviewed literature, highlighting a critical gap in the reproducibility of its experimental profile.

Table 1: Comparison of In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineKey FindingsIC50 Value
This compound ------Reported anti-inflammatory properties, but specific quantitative data is not readily available.---
Luteolin 7-O-glucoside Nitric Oxide (NO) Production AssayRAW264.7 macrophagesSignificantly suppressed NO and Prostaglandin E2 (PGE2) production.Not specified
TNF-α and IL-6 ReleaseRAW264.7 macrophagesInhibited LPS-stimulated TNF-α and IL-6 release.[1]~50 µM[1]
Apigenin 7-O-glucoside Nitric Oxide (NO) Production AssayRAW264.7 macrophagesInhibited LPS-induced NO production.Not specified
Skin Inflammation Model (in vivo)RatsDose-dependently inhibited skin inflammation induced by xanthine-oxidase and cumene hydroperoxide.[2]Not applicable

Table 2: Comparison of In Vitro Antioxidant Activity

CompoundAssayKey FindingsIC50 Value
This compound ---Reported antioxidant properties, but specific quantitative data is not readily available.---
Luteolin 7-O-glucoside Reactive Oxygen Species (ROS) ProductionHUVEC cellsDirectly lowers the generation of ROS.[3][4]
Apigenin 7-O-glucoside H2O2-induced ROS ProductionRAW264.7 cellsSimilar effect to Trolox in inhibiting H2O2-induced ROS production.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. Below are generalized methodologies for key experiments cited for the alternative compounds.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Luteolin 7-O-glucoside) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

  • Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: The test compound is mixed with the DPPH solution in a 96-well plate.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of a compound is essential for drug development. The following diagrams illustrate the known signaling pathways for Luteolin 7-O-glucoside and a general workflow for evaluating anti-inflammatory compounds.

Luteolin_7_O_glucoside_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NF_kB->iNOS_COX2 Luteolin_7_G Luteolin 7-O-glucoside Luteolin_7_G->NF_kB Inhibition Anti_Inflammatory_Drug_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell_Culture Cell Culture (e.g., RAW264.7) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation NO_Assay Nitric Oxide Assay LPS_Stimulation->NO_Assay Cytokine_Analysis Cytokine Analysis (ELISA) LPS_Stimulation->Cytokine_Analysis Animal_Model Animal Model of Inflammation (e.g., LPS-induced sepsis) Cytokine_Analysis->Animal_Model Promising Candidates Compound_Administration Compound Administration Animal_Model->Compound_Administration Sample_Collection Sample Collection (Blood, Tissue) Compound_Administration->Sample_Collection Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis

References

A Head-to-Head Comparison of Peucedanol Glycoside Isomers: 7-O-glucoside vs. 3'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Peucedanol 7-O-glucoside and Peucedanol 3'-O-glucoside, two naturally occurring coumarin glycosides, have garnered interest in the scientific community for their potential therapeutic properties. As structural isomers, they share the same molecular formula but differ in the point of attachment of the glucose moiety to the peucedanol aglycone. This subtle structural difference can significantly influence their biological activity. This guide provides a head-to-head comparison of these two compounds, summarizing available experimental data and outlining key experimental protocols to facilitate further research and drug development.

Physicochemical Properties

Both peucedanol glucosides are derived from plants belonging to the Apiaceae family. This compound has been notably isolated from Peucedanum japonicum[1][2][3], while Peucedanol 3'-O-glucoside is a known constituent of Glehnia littoralis[4]. A study on Angelica gigas has reported the isolation of both isomers, referring to them as (S)-peucedanol-7-O-beta-D-glucopyranoside and (S)-peucedanol-3'-O-beta-D-glucopyranoside[5].

PropertyThis compoundPeucedanol 3'-O-glucoside
Molecular Formula C₂₀H₂₆O₁₀[6]C₂₀H₂₆O₁₀[4][7]
Molecular Weight 426.4 g/mol [6]426.4 g/mol [4][7]
Natural Sources Peucedanum japonicum[1][2][3], Angelica gigas[5]Glehnia littoralis[4], Angelica gigas[5]
Appearance Colorless crystalline powder[8]Not explicitly stated, but likely a solid.
Solubility Good solubility in water and some organic solvents[8]Information not available.

Biological Activity: A Comparative Overview

Direct comparative studies on the biological activities of these two specific peucedanol glucosides are limited. However, research on the plant extracts from which they are derived, along with a single study on their neuroprotective effects, provides valuable insights.

Antioxidant Activity
Anti-inflammatory Activity

The anti-inflammatory potential of both compounds is suggested by studies on their respective plant sources. Extracts of Glehnia littoralis have been shown to possess anti-inflammatory properties, with studies indicating the downregulation of key inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB)[10][11][12]. Similarly, extracts from Peucedanum japonicum are traditionally used for inflammatory-related diseases[9]. This suggests that both peucedanol glucosides may play a role in modulating inflammatory pathways.

Neuroprotective Effects

A study by Kim et al. provides a direct, albeit qualitative, comparison of the neuroprotective effects of the two isomers isolated from Angelica gigas. Both (S)-peucedanol-7-O-beta-D-glucopyranoside and (S)-peucedanol-3'-O-beta-D-glucopyranoside were evaluated for their ability to protect primary cultured rat cortical cells against glutamate-induced toxicity[5]. The study reported that neither compound exhibited significant neuroprotective activity in their assay, with cell viabilities below 50% at concentrations ranging from 0.1 to 10 microM[5]. It is important to note that other coumarins isolated in the same study did show significant neuroprotection, suggesting that the specific structural features of the peucedanol glucosides may not be optimal for this particular mode of neuroprotection[5].

Experimental Protocols

Detailed experimental protocols for the biological evaluation of these specific peucedanol glucosides are not extensively published. However, based on the activities of their source extracts and related coumarin compounds, the following standard assays can be employed.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the test compounds.

Methodology:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compounds (this compound and Peucedanol 3'-O-glucoside) in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compounds.

  • Include a control group with the solvent and DPPH solution, and a blank for each concentration of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To evaluate the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production. Include a control group with cells and LPS only, and a blank with untreated cells.

  • Incubate the cells for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Measure cell viability using an MTT assay to rule out cytotoxicity.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Neuroprotective Activity Assessment: Glutamate-Induced Excitotoxicity Assay in Cortical Neurons

Objective: To assess the protective effects of the test compounds against glutamate-induced neuronal cell death.

Methodology:

  • Isolate and culture primary cortical neurons from rat embryos.

  • Plate the neurons in a multi-well plate and allow them to mature.

  • Pre-treat the neurons with different concentrations of the test compounds for a specified period.

  • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for a short duration.

  • Remove the glutamate-containing medium and replace it with fresh medium containing the test compounds.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using a suitable method, such as the MTT assay or by counting viable cells after staining with a live/dead cell stain.

  • Calculate the percentage of neuroprotection conferred by the test compounds at each concentration.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound and Peucedanol 3'-O-glucoside are yet to be fully elucidated, their potential anti-inflammatory effects likely involve the inhibition of pro-inflammatory pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inhibitory Action of Peucedanol Glucosides LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Peucedanol_G This compound or Peucedanol 3'-O-glucoside Peucedanol_G->NFkB Inhibition Peucedanol_G->MAPK Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway modulated by Peucedanol Glucosides.

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Incubation & Endpoint Analysis A1 Dissolve Peucedanol Glucosides in appropriate solvent A2 Prepare serial dilutions A1->A2 C1 Pre-treat cells with Peucedanol Glucoside dilutions B1 Culture relevant cell line (e.g., RAW 264.7, Primary Neurons) B2 Seed cells into multi-well plates B1->B2 D1 Induce cellular stress/response (e.g., LPS, Glutamate) C1->D1 E1 Incubate for a defined period (e.g., 24-48 hours) D1->E1 F1 Perform endpoint assay (e.g., Griess, MTT, Viability Staining) E1->F1 G1 Data Analysis (IC50, % Protection) F1->G1

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Peucedanol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection through the proper handling and disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Peucedanol 7-O-glucoside, aligning with general laboratory safety protocols and regulatory guidelines.

Key Safety and Handling Data

While specific hazard data for this compound is limited, the available information and general chemical safety practices dictate a cautious approach. The following table summarizes essential information.

PropertyValue/InformationSource
Chemical Name This compound[1]
CAS Number 65853-04-5[1]
Molecular Formula C₂₀H₂₆O₁₀[1]
Molecular Weight 426.41 g/mol [1]
Appearance Powder[2]
Solubility Slightly soluble (2.5 g/L at 25°C)[2]
Known Hazards Hazard information is not extensively documented. Standard precautions for handling chemical compounds should be followed.[2]
Storage Store in a cool, dry place away from light.[3]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if conscious and alert. Inhalation: Move to fresh air immediately. In all cases of exposure, consult a doctor.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste. This workflow emphasizes compliance with institutional and regulatory requirements.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Start: Generate Peucedanol 7-O-glucoside Waste assess_waste Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess_waste segregate Segregate Waste Streams (e.g., solid, liquid) assess_waste->segregate collect Collect in Designated, Labeled, Leak-Proof Containers segregate->collect store Store in a Designated, Well-Ventilated Chemical Waste Storage Area collect->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup and Manifesting contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound waste.

Detailed Disposal Procedures

The following protocols are based on standard laboratory safety practices and information from general safety data sheets for chemical compounds.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • Laboratory coat.

  • In cases of handling powders or creating dust, respiratory protection should be worn.

Step 2: Waste Segregation and Collection

Properly segregate waste to prevent accidental chemical reactions and to ensure compliant disposal.[2]

  • Solid Waste (Unused or Expired Product):

    • Place the solid waste into a clearly labeled, sealed container suitable for chemical waste.

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain.

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.

    • Ensure the container is compatible with the solvent used.

  • Contaminated Materials:

    • Items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with this compound should be considered chemical waste.

    • Collect these materials in a designated, sealed plastic bag or container.

Step 3: Labeling and Storage

Properly label all waste containers with the following information:

  • "Waste: this compound"

  • List of contents, including any solvents and their approximate concentrations.

  • The date the waste was first added to the container.

  • Appropriate hazard warnings (e.g., "Caution: Chemical Waste").

Store the sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, until collection.

Step 4: Final Disposal

The final disposal of chemical waste must be handled by professionals to ensure compliance with all regulations.

  • Consult Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures. This often involves contacting the Environmental Health and Safety (EHS) department.

  • Licensed Waste Disposal: Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.[4] These companies are equipped to handle and dispose of chemical waste in an environmentally responsible and legally compliant manner.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[5]

Accidental Spill Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Scoop up the absorbed material and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as contaminated waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general chemical safety principles. Specific disposal requirements may vary by region and institution. Always consult your local regulations and your institution's Environmental Health and Safety (EHS) department for complete and specific guidance.

References

Safeguarding Your Research: Essential Protective Measures for Handling Peucedanol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Peucedanol 7-O-glucoside, a natural coumarin compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data.[1]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (meeting EN 166 standards).[2]Protects eyes from splashes and airborne particles of the compound.[1][2]
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[3]Prevents skin contact and absorption. Leather and fabric gloves are not suitable.[3]
Body Protection A long-sleeved lab coat or a chemical-resistant overall.Minimizes skin exposure to spills and contamination of personal clothing.[1][4]
Respiratory Protection A filtering half mask or a respirator with appropriate filters should be used if dust formation is likely.Protects against inhalation of the compound, especially when handling the powder form.[1][2][5]

Operational and Disposal Plans

Handling Procedures:

Safe handling of this compound involves a systematic approach from preparation to disposal.

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used, especially when working with the powdered form to avoid dust formation.[1]

  • Weighing and Transfer: When weighing the compound, do so in a well-ventilated area or a fume hood. Use appropriate tools to handle the substance, minimizing the creation of airborne dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • General Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn.[1] Remove any contaminated clothing promptly and wash it before reuse.[1] Avoid eating, drinking, or smoking in the laboratory.

Storage:

Store this compound in a well-closed container, protected from air and light.[1] Refrigeration or freezing (2-8°C) is recommended for long-term storage.[1]

Spill Management:

In the event of a spill, immediately clean it up while wearing the appropriate PPE.[1] Sweep up the solid material and place it into a suitable container for disposal.[1] The spill site should then be decontaminated.[1]

Disposal Plan:

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

A Preparation (Don PPE, Prepare Workspace) B Handling (Weighing, Transferring, Dissolving) A->B C Experimentation B->C D Decontamination & Cleanup C->D E Waste Disposal D->E F Doff PPE & Personal Hygiene D->F

Caption: Safe handling workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.